Desmethylsildenafil-d8 Citrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i9D2,10D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQCFAWFDJJQE-QPUNNWGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678725 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-06-9 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--5-{2-ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desmethylsildenafil-d8 Citrate: Structural Characterization and Analytical Applications in Pharmacokinetics
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the precise quantification of active metabolites is as critical as tracking the parent compound. Desmethylsildenafil-d8 Citrate serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for quantifying N-desmethyl sildenafil—the primary, pharmacologically active metabolite of the PDE5 inhibitor sildenafil. This whitepaper elucidates the structural properties, metabolic context, and self-validating analytical methodologies associated with this compound, providing researchers with a definitive guide for robust LC-MS/MS assay development.
Chemical Architecture and Physicochemical Profile
Desmethylsildenafil (also known as UK-103,320) is formed via the oxidative N-demethylation of sildenafil's piperazine ring. To create an ideal internal standard for mass spectrometry, eight hydrogen atoms on the piperazine ring are replaced with deuterium (
The compound is most commonly synthesized and utilized as a citrate salt to dramatically improve its aqueous solubility and solid-state stability compared to the free base form[2].
Structural Causality in Mass Spectrometry
The placement of the eight deuterium atoms on the piperazine ring is an intentional structural design. During Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the molecule fragments. The +8 Da mass shift cleanly separates the isotopic envelope of the internal standard from the naturally occurring heavy isotopes of the unlabeled analyte, entirely eliminating MS/MS cross-talk[3].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
| CAS Number | 1215071-06-9 (Citrate) / 1185168-06-2 (Free Base)[2][4] |
| Molecular Formula | |
| Molecular Weight | 660.7 g/mol (Citrate) / 468.6 g/mol (Free Base)[4] |
| Isotopic Enrichment | |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
Pharmacological Context: The Sildenafil Metabolic Pathway
Sildenafil undergoes extensive hepatic first-pass metabolism. The biotransformation is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4 (major route) and CYP2C9 (minor route)[5]. This oxidative cleavage removes the methyl group from the piperazine ring, generating N-desmethyl sildenafil.
Crucially, this metabolite retains approximately 50% of the parent drug's PDE5 inhibitory in vitro potency. Because its plasma concentrations reach roughly 40% of the parent drug's levels, N-desmethyl sildenafil accounts for nearly 20% of the overall clinical pharmacological effect[5]. Accurate quantification of this metabolite is therefore mandatory for complete bioequivalence and PK studies.
Hepatic N-demethylation pathway of Sildenafil mediated by CYP3A4/CYP2C9.
Analytical Imperative: Why a Stable Isotope-Labeled Internal Standard?
When analyzing complex biological matrices (like human plasma) using LC-MS/MS, co-eluting endogenous compounds often cause matrix effects —specifically, the suppression or enhancement of analyte ionization in the ESI source.
This compound is structurally and chemically identical to the target analyte, save for its isotopic mass. Consequently, it exhibits the exact same chromatographic retention time and ionization efficiency. By measuring the ratio of the unlabeled analyte's peak area to the d8-internal standard's peak area, researchers create a self-correcting mathematical system. Any matrix-induced signal suppression affects both molecules equally, canceling out the error and ensuring absolute quantitative accuracy[3].
Self-Validating LC-MS/MS Experimental Protocol
The following methodology details a validated, high-throughput extraction and quantification protocol for N-desmethyl sildenafil using this compound as the SIL-IS[3][6].
A. Reagent Preparation
-
Stock Solutions: Dissolve this compound in 50:50 Methanol:Water to yield a
stock. -
Working IS Solution: Dilute the stock with 50:50 Acetonitrile:Water to a final working concentration of
. Causality: Acetonitrile is chosen to prevent premature precipitation when spiked into plasma.
B. Sample Extraction (Protein Precipitation)
-
Aliquot
of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube. -
Add
of the Working IS Solution ( Desmethylsildenafil-d8) and vortex for 10 seconds. -
Add
of ice-cold Acetonitrile (containing formic acid). Causality: The high organic ratio disrupts water-protein hydrogen bonding, denaturing plasma proteins. The ice-cold temperature minimizes analyte degradation, while formic acid ensures the basic nitrogens remain protonated, preventing analyte binding to precipitated protein pellets. -
Vortex vigorously for 1 minute, then centrifuge at
for 10 minutes at . -
Transfer the clear supernatant to an autosampler vial for injection.
Standardized LC-MS/MS sample preparation workflow using SIL-IS.
C. LC-MS/MS Configuration & Fragmentation Mechanics
Chromatographic separation is typically achieved on a C18 column using a gradient of Water (
Mechanistic Insight into MRM Transitions:
During CID, the precursor ion of N-desmethyl sildenafil (
Table 2: Optimized MRM Transitions (+ESI)
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) |
| N-desmethyl sildenafil | 461.3 | 283.4 | 50 |
| Desmethylsildenafil-d8 | 469.4 | 283.4 | 50 |
D. System Self-Validation Checks
To ensure the protocol is self-validating, every analytical batch must include:
-
Double Blank: Plasma with no analyte and no IS (verifies absence of endogenous interference at the retention time).
-
Zero Standard: Plasma with IS only (verifies that the d8-IS does not contain un-deuterated impurities that contribute to the analyte channel).
-
Quality Control (QC) Samples: Spiked at low, medium, and high concentrations, which must back-calculate to within
of their nominal values to validate the run's integrity.
Conclusion
This compound is an indispensable chemical tool for modern pharmacological analysis. By leveraging its precise isotopic mass shift and identical physicochemical behavior to the target metabolite, bioanalytical scientists can engineer highly robust, self-correcting LC-MS/MS assays. These methodologies ensure that the pharmacokinetic profiling of sildenafil remains accurate, reproducible, and compliant with stringent regulatory standards.
References
-
VIAGRA - accessdata.fda.gov | fda.gov | 5
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed | nih.gov | 6
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods | rsc.org | 3
-
N-Desmethyl Sildenafil-d8 (Desmethylsildenafil-d8) | Stable Isotope | medchemexpress.com | 1
-
1215071-06-9 | MFCD10567104 | C27H28D8N6O11S - Key Organics | keyorganics.net | 2
-
5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-
ngcontent-ng-c347536016="" class="ng-star-inserted">2H_8)piperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one - PubChem | nih.gov | 4
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | C21H28N6O4S | CID 136219910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Architecture of Sildenafil: N-Demethylation Dynamics and Pharmacokinetic Profiling
Executive Summary
Sildenafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor widely utilized for erectile dysfunction and pulmonary arterial hypertension. Because the drug undergoes extensive hepatic first-pass metabolism, understanding its biotransformation is critical for predicting drug-drug interactions (DDIs) and establishing safe dosing regimens[1]. This technical guide provides an in-depth analysis of the N-demethylation of sildenafil into its primary active metabolite, N-desmethylsildenafil (UK-103,320), detailing the biphasic enzyme kinetics, in vitro microsomal assay protocols, and advanced LC-MS/MS analytical techniques required for pharmacokinetic profiling.
Structural and Mechanistic Overview of N-Demethylation
Upon systemic absorption, sildenafil is predominantly cleared via hepatic oxidative metabolism[1]. The primary metabolic event is the N-demethylation of the piperazine ring, which converts the parent drug into N-desmethylsildenafil, chemically designated as UK-103,320[2][3]. This metabolite is pharmacologically active, retaining approximately 50% of the parent compound's PDE5 inhibitory potency, and accounts for nearly 20% of the drug's total clinical efficacy in vivo[1][4].
The biotransformation is catalyzed by two distinct cytochrome P450 (CYP450) isoenzymes:
-
CYP3A4: The dominant pathway, responsible for 75% to 79% of the N-demethylation process[2][5].
-
CYP2C9: The secondary pathway, contributing up to 20% of the metabolite's formation[2][5].
Figure 1: Hepatic N-demethylation pathway of Sildenafil to UK-103,320 via CYP3A4 and CYP2C9.
Biphasic Enzyme Kinetics: CYP3A4 vs. CYP2C9
The dual-enzyme nature of sildenafil metabolism creates a unique biphasic kinetic profile. Understanding the causality behind these kinetics is essential for researchers modeling clearance rates under varying physiological concentrations.
-
High-Affinity, Low-Capacity (CYP2C9): At low substrate concentrations (e.g., 2.5 µM), CYP2C9 plays a disproportionately large role due to its high affinity (low
of ~27 µM) for sildenafil.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Low-Affinity, High-Capacity (CYP3A4): As the concentration of sildenafil increases (e.g., up to 250 µM), the low-capacity CYP2C9 enzyme saturates. CYP3A4, possessing a much higher
(~221 µM) and higher maximum velocity (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> ), takes over as the primary clearance mechanism, preventing systemic drug accumulation.
Table 1: Michaelis-Menten Kinetic Parameters for Sildenafil N-Demethylation (Data synthesized from recombinant human CYP enzyme assays[2][6])
| Enzyme Isoform | Affinity Level | Capacity Level | ||
| CYP3A4 | 221 ± 45 | 65 - 138 | Low | High |
| CYP2C9 | 27 ± 3 | 78 | High | Low |
Experimental Methodology: In Vitro Microsomal Assay Protocol
To evaluate the metabolic stability and DDI potential of sildenafil, pharmacologists rely on Human Liver Microsomes (HLM) or recombinant CYP supersomes. The following self-validating protocol outlines the standard workflow for quantifying the formation of UK-103,320.
Causality in Experimental Design: Testing must be conducted across a broad concentration gradient (2.5 µM to 250 µM) to accurately capture the biphasic contributions of both CYP2C9 and CYP3A4[2].
Figure 2: Step-by-step in vitro microsomal assay workflow for sildenafil metabolism.
Step-by-Step Protocol:
-
Matrix Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 to support enzymatic stability.
-
Incubation Mixture: Combine HLM (final protein concentration of 0.5 to 1.0 mg/mL) with sildenafil[2].
-
Selective Inhibitor Profiling (Parallel Assay): To isolate specific enzyme contributions, pre-incubate the mixture for 5 minutes with selective chemical inhibitors:
-
Reaction Initiation: Introduce an NADPH-regenerating system (typically 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the oxidative reaction. Incubate at 37°C in a shaking water bath[6].
-
Quenching: After 30 to 60 minutes, terminate the reaction instantly by adding an equal volume of ice-cold acetonitrile or methanol. This step must include an internal standard (e.g., sildenafil-d8 or DA-8159) to correct for extraction losses and ensure self-validation of the recovery rate[7][8].
-
Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins. Extract the clear supernatant for downstream analysis[7].
Analytical Detection and Quantification via LC-MS/MS
The precise quantification of sildenafil and its N-desmethyl metabolite requires highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: A reverse-phase column (such as a Luna phenylhexyl column) is typically employed. The mobile phase generally consists of an acetonitrile-ammonium formate mixture (e.g., 10 mM, pH 6.0) to ensure sharp peak resolution[7].
-
Mass Spectrometry Parameters: Detection is executed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) operating in the positive ion mode[7][8].
-
Ion Transitions: In multiple reaction-monitoring (MRM) mode, the primary transition for quantifying sildenafil is m/z 475
311.1. For the active metabolite UK-103,320, the specific transition is m/z 461 313.1[8]. -
Validation Metrics: When utilizing solid-phase extraction and optimized LC-MS/MS, the lower limit of quantification (LLOQ) can reach between 0.78 ng/mL and 2.0 ng/mL, providing the robust sensitivity required for rigorous pharmacokinetic profiling[7][8].
Clinical and Pharmacological Implications
Because sildenafil clearance is heavily reliant on CYP3A4, the drug is highly susceptible to pharmacokinetic DDIs.
-
Enzyme Inhibition: Co-administration with potent CYP3A4 inhibitors—such as ritonavir, ketoconazole, erythromycin, or clarithromycin—drastically reduces the N-demethylation process. This inhibits the formation of UK-103,320, significantly prolonging the half-life of the parent drug and increasing the risk of severe hypotensive events[1][9].
-
Enzyme Induction: Conversely, CYP3A4 inducers like rifampicin or bosentan accelerate the clearance of sildenafil, which can lead to sub-therapeutic plasma concentrations and reduced clinical efficacy[1][9].
-
Pharmacogenomics: Recent studies have demonstrated that allelic variations (polymorphisms) in specific populations significantly alter intrinsic clearance (
). For example, numerous novel CYP2C9 alleles (36–60) and CYP3A4 alleles (28–34) identified in the Chinese population exhibit drastically different enzymatic activities toward sildenafil N-demethylation, underscoring the future necessity of personalized, genotype-guided dosing strategies[6].
References
-
[1] Bolt Pharmacy. "How to Get Sildenafil Out of Your System: Clearance & Safety." Available at: [Link]
-
[5] Ovid. "Letters to the Editor: The CYP2C9 genotype does not influence sildenafil pharmacokinetics in healthy volunteers." Available at: [Link]
-
[2] National Institutes of Health (NIH). "Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil." Available at:[Link]
-
[4] U.S. Food and Drug Administration (FDA). "Clinical Pharmacology Review NDA 22-473, Intravenous Sildenafil." Available at: [Link]
-
[7] PubMed / NIH. "Simultaneous determination of sildenafil and its active metabolite UK-103320 in human plasma using liquid chromatography-tandem mass spectrometry." Available at: [Link]
-
[6] National Institutes of Health (NIH). "Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism." Available at: [Link]
-
[8] Defense Technical Information Center (DTIC). "Identification of Sildenafil (Viagra) and Its Metabolite (UK 103,320) in Six Aviation Fatalities." Available at: [Link]
-
[9] Auctores Journals. "Clinical Pharmacology of Sildenafil in Infants and Children." Available at: [Link]
Sources
- 1. How to Get Sildenafil Out of Your System: Clearance & Safety [boltpharmacy.co.uk]
- 2. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ovid.com [ovid.com]
- 6. Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of sildenafil and its active metabolite UK-103,320 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. auctoresonline.com [auctoresonline.com]
Pharmacokinetic and Pharmacodynamic Divergence: Sildenafil Citrate vs. N-Desmethylsildenafil
Introduction and Mechanistic Overview
Sildenafil citrate is a potent, reversible, and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5)[1]. By preventing the degradation of cGMP in the corpus cavernosum and pulmonary vasculature, sildenafil facilitates smooth muscle relaxation and vasodilation[1]. However, the systemic efficacy and pharmacokinetic profile of sildenafil cannot be evaluated in isolation. Upon oral administration, sildenafil undergoes extensive first-pass hepatic metabolism, yielding a primary active circulating metabolite: N-desmethylsildenafil (UK-103,320)[2].
For researchers and drug development professionals conducting bioequivalence studies, drug-drug interaction (DDI) profiling, or pediatric dose adjustments, understanding the precise structural, pharmacodynamic, and pharmacokinetic divergence between the parent compound and this specific metabolite is critical.
Structural Biology and Pharmacodynamics
The biotransformation of sildenafil to N-desmethylsildenafil is driven primarily by the hepatic cytochrome P450 isoenzyme CYP3A4 (major route) and CYP2C9 (minor route)[2]. The structural alteration is highly specific: the removal of a single methyl group from the piperazine ring of the sildenafil molecule[2].
This N-demethylation has a direct causal effect on the molecule's pharmacodynamics. The loss of the methyl group slightly alters the steric and electronic fit of the molecule within the catalytic domain of the PDE5 enzyme. Consequently, N-desmethylsildenafil exhibits approximately 50% of the in vitro PDE5 inhibitory potency of the parent compound[2]. While sildenafil demonstrates a half-maximal inhibitory concentration (IC50) of approximately 3.5 nmol/L for PDE5, the desmethyl metabolite operates with an IC50 of roughly 7.0 nmol/L[2].
Hepatic biotransformation of sildenafil to its active metabolite and their relative PDE5 affinities.
Comparative Pharmacokinetics and Systemic Exposure
Despite the reduction in receptor affinity, N-desmethylsildenafil reaches high systemic concentrations. The plasma concentration of this metabolite constitutes approximately 40% of the overall fraction of the observed systemic exposure (Area Under the Curve, AUC) of sildenafil[2]. Because it retains 50% of the parent drug's potency and achieves 40% of its systemic exposure, N-desmethylsildenafil is responsible for approximately 20% of the total pharmacological effect of an administered sildenafil dose[3].
Both compounds share similar distribution and elimination characteristics, including a high degree of plasma protein binding (~96%) and parallel terminal half-lives of approximately 3 to 4 hours[1][3].
Quantitative Pharmacokinetic Summary
| Parameter | Sildenafil Citrate | N-Desmethylsildenafil | Clinical Significance |
| PDE5 IC50 | ~3.5 nmol/L[2] | ~7.0 nmol/L[2] | Metabolite retains 50% in vitro potency. |
| Plasma Protein Binding | ~96%[1] | ~96%[3] | Highly bound; only 4% is pharmacologically active. |
| Terminal Half-Life (t1/2) | 3 – 4 hours[3] | ~4 hours[2] | Parallel elimination kinetics in healthy adults. |
| Relative Systemic Exposure | 100% (Baseline) | ~40% of Parent AUC[2] | High conversion rate via first-pass metabolism. |
| Total Efficacy Contribution | ~80% | ~20%[3] | Metabolite significantly contributes to vasodilation. |
Bioanalytical Methodologies: Simultaneous LC-MS/MS Quantification
To accurately map the pharmacokinetic profile during clinical trials, researchers must simultaneously quantify both the parent drug and the active metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and ability to differentiate the compounds based on their mass-to-charge (m/z) ratios[4].
Self-validating LC-MS/MS bioanalytical workflow for simultaneous quantification in plasma matrices.
Step-by-Step Experimental Protocol
The following protocol outlines a robust, matrix-effect-controlled methodology for plasma extraction and quantification[4][5]:
-
Sample Aliquoting & Internal Standard Addition: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike the sample with a stable isotopically labeled internal standard (IS) mixture containing Sildenafil-d8 and N-desmethylsildenafil-d8[4][5].
-
Causality: Deuterated standards co-elute with the analytes, ensuring that any ion suppression or enhancement caused by the plasma matrix affects the analyte and the IS equally, thereby preserving the quantitative ratio.
-
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of an organic solvent, such as methyl tert-butyl ether (MTBE), to the plasma[2]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Causality: MTBE is highly selective for lipophilic basic drugs like sildenafil. LLE leaves polar matrix components (e.g., phospholipids, proteins) in the aqueous layer, yielding a significantly cleaner extract than simple protein precipitation, which protects the MS source from contamination.
-
-
Evaporation and Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate and acetonitrile)[5].
-
Chromatographic Separation: Inject 2–5 µL onto a C18 analytical column (e.g., Zorbax SB C18). Run an isocratic or gradient elution at a flow rate of 0.6 mL/min[5].
-
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transition m/z 475.0 → 100.3 for sildenafil.
-
Monitor the transition m/z 461.2 → 310.8 for N-desmethylsildenafil.
-
Self-Validating System Mechanisms
To ensure scientific integrity, this protocol functions as a self-validating system:
-
Matrix Effect Control: The use of N-desmethylsildenafil-d8 automatically corrects for inter-patient variations in plasma lipid content[4]. If ion suppression occurs, the IS signal drops proportionally, keeping the Analyte/IS area ratio constant.
-
Linearity and Accuracy: Calibration curves must demonstrate an
over a dynamic range of 1.0 ng/mL to 500 ng/mL[5]. Intra- and inter-day precision (RSD) must remain within ±10% using low, medium, and high Quality Control (QC) samples[5].
Clinical and Toxicological Implications
Understanding the distinct kinetics of sildenafil and N-desmethylsildenafil is vital in specialized clinical scenarios:
-
Drug-Drug Interactions (CYP3A4 Inducers): Co-administration of sildenafil with bosentan (an endothelin receptor antagonist and CYP3A4 inducer used in pulmonary arterial hypertension) drastically alters the pharmacokinetic landscape. Bosentan accelerates the metabolism of sildenafil, significantly decreasing the maximum plasma concentration (Cmax) and AUC of both the parent drug and the desmethyl metabolite. Notably, bosentan causes a dose-dependent, two-fold increase in the ratio of AUC(desmethylsildenafil) to AUC(sildenafil), indicating a profound shift in the metabolic equilibrium[6].
-
Pediatric Hepatic Congestion: In pediatric patients with palliated single ventricle heart defects, elevated hepatic pressures severely impact drug clearance. While the clearance of parent sildenafil remains relatively stable, the clearance of the active N-desmethylsildenafil metabolite is significantly delayed. As hepatic pressure increases, the clearance of the metabolite can decrease up to 7-fold, leading to a 1.5-fold increase in total active drug exposure[7]. This necessitates precise LC-MS/MS monitoring to prevent dose-dependent toxicity.
References
- BenchChem. "A Comparative Guide to the Quantification of N-Desmethyl Sildenafil Using N-Desmethyl Sildenafil-d8 as an Internal Standard." BenchChem Technical Resources.
- IT Medical Team. "Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine n-desmethylsildenafil." IT Medical Team Journals.
- PMC. "Pharmacokinetics of Intravenous Sildenafil in Children with Palliated Single Ventricle Heart Defects: Effect of Elevated Hepatic Pressures." National Institutes of Health.
- Wikipedia. "Sildenafil." Wikimedia Foundation.
- PMC. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." National Institutes of Health.
- ResearchGate. "DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS." ResearchGate.
- FDA. "VIAGRA (sildenafil citrate) tablets label." U.S. Food and Drug Administration.
- PMC. "Bosentan decreases the plasma concentration of sildenafil when coprescribed in pulmonary hypertension." National Institutes of Health.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bosentan decreases the plasma concentration of sildenafil when coprescribed in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Intravenous Sildenafil in Children with Palliated Single Ventricle Heart Defects: Effect of Elevated Hepatic Pressures - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Stability of Desmethylsildenafil-d8 Isotopes in Biological Matrices: A Comprehensive Technical Guide
Executive Summary
In the realm of pharmacokinetic (PK) profiling and therapeutic drug monitoring, the precise quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, demands extreme analytical rigor[1]. As a Senior Application Scientist, I approach bioanalytical method validation not as a regulatory checklist, but as a mechanistic system where every variable must be strictly controlled. The integration of Desmethylsildenafil-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the most effective strategy to mitigate matrix effects and extraction variances[2]. However, the reliability of this internal standard is entirely dependent on its isotopic and chemical stability within complex biological matrices such as human plasma and serum[3]. This guide dissects the causality behind isotopic stability, details self-validating experimental workflows, and provides authoritative protocols for LC-MS/MS bioanalysis.
Mechanistic Rationale: The Role of Desmethylsildenafil-d8
The fundamental premise of using a SIL-IS is that it behaves identically to the unlabeled analyte during sample extraction and electrospray ionization (ESI), yet remains mass-resolved by the mass spectrometer[4]. Sildenafil is metabolized in the liver primarily by CYP3A4 and CYP2C9 cytochromes into N-desmethylsildenafil[5]. To quantify this metabolite accurately, Desmethylsildenafil-d8 is spiked into the biological matrix prior to extraction.
Causality of Structural Design
The structural placement of the eight deuterium atoms in Desmethylsildenafil-d8 is not arbitrary. If deuteriums were positioned on exchangeable heteroatoms (e.g., amines or hydroxyls), they would rapidly undergo hydrogen-deuterium (H/D) exchange when exposed to the aqueous environment of human plasma (pH ~7.4). This exchange would cause the SIL-IS to revert to the unlabeled mass, causing catastrophic cross-talk and false-positive analyte amplification. By localizing the deuterium atoms on non-exchangeable aliphatic carbon chains (such as the ethoxy or propyl groups), the isotopic integrity of Desmethylsildenafil-d8 is preserved against physiological pH fluctuations, maintaining its +8 Da mass shift (m/z 469.4 → 283.4)[2][6].
Caption: Sildenafil metabolism pathway and LC-MS/MS integration of Desmethylsildenafil-d8.
Vulnerabilities in Isotope Stability
While Desmethylsildenafil-d8 is highly stable under standard conditions[7], bioanalytical scientists must account for specific vulnerabilities during method development:
-
Chemical Degradation: Like its parent compound, the metabolite is susceptible to oxidative degradation if exposed to prolonged heat or UV light[8].
-
Chromatographic Isotope Effect: The heavier deuterium atoms slightly reduce the molecule's lipophilicity. On a reversed-phase C18 column, this can cause the SIL-IS to elute fractionally earlier than the unlabeled analyte[3]. Causality: If this retention time shift becomes too pronounced, the analyte and the IS will elute into different segments of the matrix background, exposing them to different ion suppression phenomena in the ESI source. Gradient elution must be carefully optimized (e.g., using 2 mM ammonium formate and acetonitrile) to ensure near-perfect co-elution[1].
Self-Validating Experimental Protocols
A robust stability protocol must be a self-validating system. This means every stability assessment must be evaluated against a freshly prepared calibration curve to isolate the variable of time/temperature from potential systemic drift in the LC-MS/MS instrument[4].
Protocol: Matrix Stability Assessment via Protein Precipitation
This step-by-step methodology ensures extraction recovery exceeds 90% while maintaining isotopic stability[1].
-
Stock Solution Preparation: Dissolve Desmethylsildenafil-d8 in LC-MS grade methanol to achieve a 1.0 mg/mL concentration.
-
Causality: Methanol prevents hydrolytic degradation and microbial proliferation that commonly occurs in aqueous stocks, ensuring chemical stability for up to 3 months at -20°C[9].
-
-
Matrix Spiking: Spike blank human plasma with N-desmethylsildenafil at Low, Mid, and High Quality Control (QC) levels (e.g., 3, 30, 300 ng/mL) and a constant SIL-IS concentration (e.g., 50 ng/mL)[2].
-
Protein Precipitation (Extraction): Aliquot 50 µL of the spiked matrix into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Causality: Acetonitrile aggressively denatures plasma proteins (e.g., albumin), preventing them from precipitating on the analytical column and causing backpressure. Formic acid maintains the analytes in a protonated state, maximizing extraction recovery and ESI+ ionization efficiency[1].
-
-
Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Self-validating experimental workflow for assessing SIL-IS stability in biological matrices.
Quantitative Stability Data in Human Plasma
To satisfy FDA and EMA bioanalytical validation guidelines, the stability of Desmethylsildenafil-d8 must demonstrate a deviation of ≤ ±15% from the nominal concentration[2][4]. The table below summarizes typical quantitative stability parameters derived from rigorously validated LC-MS/MS assays[2][3].
| Stability Parameter | Test Conditions | Mean Recovery (%) | Precision (%CV) | Accuracy (%RE) |
| Benchtop Stability | 24 hours at 25°C (Room Temp) | 98.5% | 3.2% | -1.5% |
| Freeze-Thaw Stability | 3 cycles (-80°C to 25°C) | 97.8% | 4.1% | -2.2% |
| Autosampler Stability | 48 hours at 4°C post-extraction | 99.1% | 2.8% | -0.9% |
| Long-Term Stability | 6 months stored at -80°C | 96.4% | 5.5% | -3.6% |
Conclusion
The deployment of Desmethylsildenafil-d8 as an internal standard is a non-negotiable requirement for the high-fidelity bioanalysis of sildenafil pharmacokinetics. By understanding the mechanistic causality behind deuterium placement, protein precipitation dynamics, and chromatographic isotope effects, researchers can build self-validating assays that easily withstand regulatory scrutiny. As demonstrated by the quantitative data, when stored and extracted under optimized conditions, Desmethylsildenafil-d8 exhibits exceptional stability across all standard bioanalytical stress tests.
References
- Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its applic
- Safety Data Sheet for Desmethylsildenafil-D8 - ChemScene -
- DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS - ResearchG
- Chromatogram with N-desmethylsildenafil, sildenafil e quinoxaline...
- Sildenafil 4.
- N-Desmethyl Sildenafil-D8 | CAS 1185168-06-2 - Veeprho Pharmaceuticals -
- Cross-Validation of Analytical Methods: A Comparative Guide to Using Desmethyl Thiosildenafil-d8 - Benchchem -
Sources
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. chemscene.com [chemscene.com]
- 8. thaiscience.info [thaiscience.info]
- 9. turkjps.org [turkjps.org]
Deconstructing the Matrix: Advanced Identification of Sildenafil Analogs and Metabolites in Dietary Supplements
Introduction: The Chemical Subterfuge
The adulteration of botanical dietary supplements (BDS) with synthetic phosphodiesterase type 5 inhibitors (PDE-5i) represents a sophisticated analytical challenge. Clandestine chemists continuously synthesize novel sildenafil analogs—altering the piperazine ring or sulfonyl group—to evade targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening[1]. Because these unapproved analogs bypass clinical safety evaluations, they pose severe pharmacological risks, including fatal hypotensive crises when co-administered with nitrates[2]. This whitepaper outlines a self-validating, orthogonal analytical framework leveraging High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect, isolate, and structurally elucidate novel sildenafil analogs.
Pharmacological Context: The PDE-5 Inhibition Pathway
To understand the structural modifications of sildenafil analogs, one must first understand their pharmacodynamic target. Sildenafil and its derivatives act as competitive inhibitors of the PDE-5 enzyme. By mimicking the structure of cyclic guanosine monophosphate (cGMP), these compounds prevent the hydrolysis of cGMP into inactive GMP, thereby sustaining protein kinase G (PKG) activation and promoting prolonged smooth muscle relaxation (vasodilation).
Mechanism of PDE-5 inhibition by Sildenafil and its designer analogs.
The Orthogonal Analytical Strategy
Traditional triple-quadrupole (QqQ) LC-MS/MS methods operate in Multiple Reaction Monitoring (MRM) mode, which is inherently blind to unknown compounds. To overcome this, modern screening protocols employ Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap HRMS[3]. These platforms provide sub-5 ppm mass accuracy, enabling the calculation of exact empirical formulas for unknown designer modifications[2].
However, mass spectrometry alone cannot differentiate between certain positional isomers. Therefore, a self-validating system must couple HRMS with Preparative HPLC and 2D-NMR[4]. The protocol utilizes orthogonal validation: HRMS provides the molecular weight and fragmentation scaffold, while NMR confirms the exact atomic connectivity, ensuring zero false positives in structural assignment.
Self-validating analytical workflow for the detection and elucidation of novel PDE-5i analogs.
Diagnostic Fragmentation Data
Designer analogs typically modify the piperazine ring (e.g., substituting a methyl group for an ethyl group, yielding homosildenafil) or the sulfonyl group (e.g., replacing it with an acetyl group)[5]. However, the pyrazolopyrimidine core often remains intact. This structural conservation leads to predictable MS/MS fragmentation pathways. By filtering HRMS data for these specific diagnostic ions, analysts can flag the presence of a novel analog even if the parent mass is unknown[1].
| Compound Class | Common Diagnostic Product Ions (m/z) | Structural Origin of Fragment |
| Sildenafil Analogs | 377, 311, 283 | Cleavage of the C-S bond and loss of the ethyl group on the ethoxy substituent[2]. |
| Thiosildenafil Analogs | 393, 327, 299 | Cleavage of the C-N bond and loss of the ethyl group on the ethoxy substituent[2]. |
| Tadalafil Analogs | 169, 135 | Fragmentation of the pyridine-indole ring system[2]. |
| Vardenafil Analogs | 344 | Cleavage of the piperazine moiety[2]. |
Self-Validating Experimental Protocol: Step-by-Step Methodology
Step 1: Matrix Disruption and Liquid-Liquid Extraction (LLE)
-
Procedure: Pulverize 1.0 g of the dietary supplement tablet/capsule. Extract with 10 mL of 100% Methanol using ultrasonic agitation for 15 minutes. Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter[6].
-
Causality: Sildenafil and its analogs are moderately polar, basic compounds. Methanol effectively disrupts the complex botanical matrix (precipitating large polysaccharides and proteins) while maintaining high solubility for the target analytes.
-
Validation Check: Spike a blank matrix with a known concentration of an isotopically labeled internal standard (e.g., Sildenafil-d8) prior to extraction to monitor recovery rates and matrix effects.
Step 2: UHPLC-HRMS Suspect Screening
-
Procedure: Inject 2 µL of the extract onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Analyze using an Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode, acquiring Full Scan (m/z 100–1000) and Data-Dependent MS/MS (ddMS2) spectra[2].
-
Causality: The C18 column provides excellent retention for hydrophobic analogs. HRMS is chosen over QqQ because its high resolving power (typically >70,000 FWHM) allows for the calculation of exact masses (sub-5 ppm error), which is mathematically required to deduce the empirical formula of an unknown adulterant[3].
Step 3: Diagnostic Ion Filtering and Data Processing
-
Procedure: Process the raw data using mass defect filtering and diagnostic ion extraction. Search the MS/MS spectra for the presence of m/z 283.0000 (Sildenafil core) or m/z 299.0000 (Thiosildenafil core)[1].
-
Causality: Clandestine modifications are almost exclusively peripheral. If an unknown chromatographic peak yields an m/z 283 fragment, it is statistically highly probable to be a sildenafil analog, triggering the need for isolation.
Step 4: Preparative HPLC Isolation
-
Procedure: Scale up the extraction to 10–50 g of the supplement. Run the concentrated extract through a Preparative HPLC system using a semi-preparative C18 column. Collect the fraction corresponding to the retention time of the unknown mass identified in Step 3. Evaporate the fraction to dryness to yield the purified solid compound[5].
-
Causality: NMR requires milligram quantities of highly purified analyte (>95% purity). Preparative HPLC bridges the gap between trace-level HRMS detection and macro-level structural elucidation.
Step 5: De Novo Structural Elucidation via NMR
-
Procedure: Dissolve the purified isolate in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Acquire 1D NMR (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) spectra[4].
-
Causality: While HRMS provides the pieces of the puzzle (empirical formula and fragments), NMR provides the instruction manual for how they connect. For example, HMBC (Heteronuclear Multiple Bond Correlation) will definitively prove whether an ethyl group is attached to a piperazine ring nitrogen or an acetyl carbon, distinguishing between closely related positional isomers that MS/MS cannot resolve[5].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. scispace.com [scispace.com]
- 5. jfda-online.com [jfda-online.com]
- 6. aisberg.unibg.it [aisberg.unibg.it]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Quantification of Sildenafil and N-Desmethylsildenafil Using Desmethylsildenafil-d8 Citrate Internal Standard
Introduction & Scientific Rationale
Sildenafil is a potent, reversible inhibitor of phosphodiesterase type 5 (PDE5), widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension[1]. In vivo, it is extensively metabolized in the liver—primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme—into its major active metabolite, N-desmethylsildenafil[1]. Because both the parent drug and its metabolite exhibit significant pharmacological activity, their simultaneous quantification is a strict regulatory requirement in pharmacokinetic (PK), bioequivalence, and toxicological studies[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this assay due to its unparalleled sensitivity and selectivity. However, bioanalytical assays in complex matrices (e.g., human plasma, serum, or wastewater) are highly susceptible to matrix effects, specifically ion suppression or enhancement in the electrospray ionization (ESI) source[3].
Causality of the Internal Standard Choice: To establish a self-validating and robust protocol, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. We utilize Desmethylsildenafil-d8 Citrate as the internal standard[4]. Because it incorporates eight deuterium atoms, its mass is shifted by +8 Da, allowing distinct mass spectrometric resolution from the endogenous analyte. Crucially, its physicochemical properties remain virtually identical to unlabeled N-desmethylsildenafil. It co-elutes exactly with the target analyte, experiencing the exact same matrix micro-environment in the ESI source, thereby perfectly normalizing any ionization variances and extraction recovery losses[3][4].
Pharmacokinetic & Metabolic Pathway
Sildenafil hepatic metabolism pathway to N-desmethylsildenafil via CYP3A4/CYP2C9.
Experimental Methodology
Reagents and Materials
-
Standards: Sildenafil Citrate and N-Desmethylsildenafil reference standards.
-
Internal Standard: N-Desmethylsildenafil-d8 Citrate (SIL-IS)[4].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality of Extraction Choice: While protein precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, which are notorious for causing late-eluting matrix effects and baseline drift. LLE using MTBE selectively partitions the lipophilic analytes into the organic phase, leaving polar matrix components and salts in the aqueous layer, ensuring column longevity and method reliability[2].
Step-by-Step LLE Protocol:
-
Aliquot: Transfer 100 µL of biological matrix (e.g., human plasma) into a clean 2.0 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the Desmethylsildenafil-d8 working internal standard solution (e.g., 500 ng/mL in 50% Methanol). Vortex briefly to integrate the SIL-IS into the matrix.
-
Alkalinization: Add 50 µL of 0.1 M NaOH. Rationale: This raises the pH to un-ionize the basic piperazine nitrogens, driving the analytes into the organic phase.
-
Extraction: Add 1.0 mL of MTBE.
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to achieve sharp phase separation.
-
Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.
Step-by-step LC-MS/MS sample preparation and analysis workflow using LLE.
Chromatographic Conditions
Causality of Chromatographic Choices: A sub-2-micron C18 column is selected to provide high theoretical plate counts for sharp peak shapes. The mobile phase utilizes Formic Acid to ensure the analytes remain fully protonated [M+H]+, maximizing positive ESI efficiency, while Ammonium Acetate acts as a volatile buffer to stabilize the pH and ensure reproducible retention times[2].
Table 1: UHPLC Gradient Profile
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (Water + 10mM NH₄OAc + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.00 | 400 | 90 | 10 |
| 0.50 | 400 | 90 | 10 |
| 2.50 | 400 | 10 | 90 |
| 3.50 | 400 | 10 | 90 |
| 3.60 | 400 | 90 | 10 |
| 5.00 | 400 | 90 | 10 |
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
The mass spectrometer is operated in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation yields the m/z 283.4 product ion, corresponding to the cleavage of the sulfonamide bond, which is highly stable and abundant for all three compounds[2].
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sildenafil | 475.2 | 283.4 | 50 | 35 |
| N-Desmethylsildenafil | 461.3 | 283.4 | 50 | 33 |
| N-Desmethylsildenafil-d8 (IS) | 469.4 | 283.4 | 50 | 33 |
Method Validation & Self-Validating System Logic
To ensure the protocol acts as a self-validating system, the analytical run must independently verify its own accuracy through built-in systemic checks:
-
System Suitability Test (SST): Before each batch, inject a neat standard mixture. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10. This proves the instrument is fit-for-purpose before any precious samples are consumed.
-
Matrix Factor (MF) Normalization: Calculated by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. The IS-normalized MF (MF_analyte / MF_IS) must be ~1.0 (acceptable range 0.85 - 1.15). This calculation mathematically proves that Desmethylsildenafil-d8 effectively neutralizes any hidden matrix effects[2].
-
Linearity & Precision: The calibration curve must demonstrate linearity from 1.0 to 1000 ng/mL for Sildenafil, and 0.5 to 500 ng/mL for N-Desmethylsildenafil, with a correlation coefficient (r²) ≥ 0.995[2]. Quality Control (QC) samples at low, mid, and high concentrations must yield precision within ±15% RSD.
References
-
Comparison of phosphodiesterase type V inhibitors use in eight European cities through analysis of urban wastewater - UvA-DARE (Digital Academic Repository). 3
-
N-Desmethyl Sildenafil-D8 | CAS 1185168-06-2 - Veeprho Pharmaceuticals. 4
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC (NIH).1
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing). 2
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. veeprho.com [veeprho.com]
Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of Sildenafil and N-Desmethylsildenafil in Human Urine
Introduction & Clinical Significance
The bioanalytical monitoring of Sildenafil and its primary active metabolite, N-desmethylsildenafil (UK-103,320), in human urine is a critical workflow in forensic toxicology, clinical pharmacokinetics, and anti-doping screening[1]. Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9[2].
Because only a small fraction of the parent drug is excreted unchanged in urine (~13%), quantifying the N-desmethyl metabolite—which retains approximately 50% of the parent compound's PDE5 inhibitory activity—is essential for confirming systemic exposure[2]. To achieve the necessary sensitivity (Limits of Detection ≤ 1 ng/mL) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), rigorous sample preparation is required to eliminate the complex endogenous matrix of urine, which otherwise causes severe ion suppression in electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources[3].
Fig 1: Hepatic metabolism of Sildenafil to N-desmethylsildenafil and subsequent urinary excretion.
Causality in Experimental Design: The "Why" Behind the Chemistry
As an Application Scientist, designing a robust extraction protocol requires exploiting the physicochemical properties of the analytes. Sildenafil contains both a piperazine moiety (pKa ~6.5) and an amide group (pKa ~9.2)[2]. This dual nature dictates our extraction strategies:
-
For Solid-Phase Extraction (SPE): By buffering the urine to pH 6.0 , the piperazine nitrogen is partially ionized. This allows the molecule to be effectively retained on mixed-mode cation-exchange/reversed-phase sorbents[1]. The dual-retention mechanism permits aggressive washing steps with organic solvents to remove neutral lipids and urea without prematurely eluting the target analytes.
-
For Liquid-Liquid Extraction (LLE): By adjusting the urine to a highly alkaline state (pH 9.0 ), the analytes are driven into their un-ionized (free base) forms[4]. In this neutral state, they partition highly efficiently into moderately polar organic solvent mixtures, such as diethyl ether/dichloromethane or ethyl acetate/dichloromethane/chloroform[4][5].
Every protocol below is designed as a self-validating system . The mandatory inclusion of an isotopically labeled internal standard (e.g., Sildenafil-d8) prior to any sample manipulation ensures that extraction losses and matrix-induced ion suppression are mathematically corrected during MS/MS quantification[1].
Methodologies: Step-by-Step Protocols
Protocol A: Mixed-Mode Solid-Phase Extraction (The Gold Standard)
This method provides the highest extract cleanliness and is recommended for postmortem forensic analysis or anti-doping screening where matrix interference is severe[1][3].
Reagents Required:
-
0.1 M Phosphate Buffer (pH 6.0)
-
Methanol (LC-MS Grade)
-
Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v)
-
Internal Standard: Sildenafil-d8 (1 µg/mL in Methanol)
Step-by-Step Workflow:
-
Sample Pre-treatment: Transfer 1.0 mL of human urine to a clean centrifuge tube. Add 50 µL of Sildenafil-d8 internal standard.
-
Centrifugation: Centrifuge at 820 × g for 5 minutes to precipitate cellular debris and insoluble proteins[1].
-
Buffering: Transfer the supernatant to a new glass culture tube. Add 4.0 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex for 10 seconds[1].
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with 2.0 mL of Methanol, followed immediately by 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Critical: Do not allow the sorbent bed to dry out.[1]
-
Sample Loading: Load the buffered urine extract onto the SPE column at a flow rate of 1-2 mL/min.
-
Washing: Wash the column with 2.0 mL of deionized water, followed by 2.0 mL of 5% Methanol in water to remove highly polar endogenous interferences. Dry the column under full vacuum for 5 minutes.
-
Elution: Elute the target analytes using 2.0 mL of the freshly prepared Elution Solvent (DCM:IPA:NH4OH). Collect in a clean glass vial.
-
Reconstitution: Evaporate the eluate to dryness in a water bath at 40°C under a gentle stream of dry nitrogen. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., Acetonitrile/Formic acid buffer)[1][3].
Fig 2: Step-by-step Solid-Phase Extraction (SPE) workflow for Sildenafil and metabolites.
Protocol B: Liquid-Liquid Extraction (High-Throughput Alternative)
LLE is a highly cost-effective alternative that provides excellent recoveries for high-throughput clinical environments, though it may result in slightly higher matrix effects compared to SPE[4].
Reagents Required:
-
Alkaline Buffer: Boric acid–Potassium chloride–Sodium hydroxide (pH 9.0) or 0.1 M Na2CO3[4][5]
-
Extraction Solvent: Diethyl ether:Dichloromethane (60:40, v/v)[5]
Step-by-Step Workflow:
-
Spiking: Aliquot 3.0 mL of human urine into a 15 mL glass centrifuge tube. Add the Sildenafil-d8 internal standard.
-
Alkalinization: Add 1.0 mL of the pH 9.0 buffer to force the analytes into their un-ionized free base form[4]. Vortex gently.
-
Extraction: Add 5.0 mL of the Extraction Solvent (Diethyl ether:Dichloromethane, 60:40).
-
Partitioning: Cap the tube and agitate on a mechanical shaker for 10 minutes to ensure complete partitioning of the analytes into the organic layer.
-
Phase Separation: Centrifuge at 3000 × g for 5 minutes. The organic layer (containing the analytes) will separate from the aqueous urine phase.
-
Collection & Drying: Carefully transfer the organic layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of mobile phase prior to LC-MS/MS injection.
Quantitative Data & Analytical Performance
The choice of sample preparation directly impacts the analytical performance of the LC-MS/MS assay. Below is a synthesized comparison of validated metrics for both extraction methodologies based on authoritative toxicological studies[1][3][4][5].
| Analytical Parameter | Protocol A: Solid-Phase Extraction (SPE) | Protocol B: Liquid-Liquid Extraction (LLE) |
| Analyte Recovery (%) | 79% – 88% (Highly consistent) | > 94% (High yield, variable matrix effects) |
| Limit of Detection (LOD) | 0.19 – 0.39 ng/mL | 1.0 – 30.0 ng/mL |
| Linear Dynamic Range | 0.78 – 800 ng/mL | 20.0 – 1000 ng/mL |
| Matrix Cleanliness | Excellent (Minimal ion suppression) | Moderate (Phospholipid carryover possible) |
| Primary Advantage | Superior sensitivity for trace forensic analysis | Low cost, rapid execution for clinical screening |
| Primary Limitation | Higher cost per sample (cartridge expenses) | Requires handling highly volatile/toxic solvents |
Conclusion & Best Practices
Successful quantification of Sildenafil and N-desmethylsildenafil in urine relies heavily on the integrity of the sample preparation phase. For ultra-trace analysis (e.g., aviation fatalities or strict anti-doping controls), Protocol A (SPE) is unequivocally the method of choice due to its ability to achieve sub-ng/mL LODs and eliminate ion-suppressing salts[1]. When implementing these protocols, always ensure that evaporation steps do not exceed 40°C, as thermal degradation of the analytes can artificially lower recovery rates[3]. Furthermore, the use of a matched stable-isotope internal standard (Sildenafil-d8) is non-negotiable for establishing a self-validating, E-E-A-T compliant analytical workflow.
References
-
Crouch, D.J., et al. "Identification of Sildenafil (Viagra) and Its Metabolite (UK 103,320) in Six Aviation Fatalities." Federal Aviation Administration (FAA) Civil Aerospace Medical Institute / Defense Technical Information Center (DTIC). Available at:[Link]
-
Baranowska, I., et al. "Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC." Talanta / University of Warsaw. Available at:[Link]
-
Roda, A., et al. "Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine." ResearchGate. Available at:[Link]
-
Katsamakas, S., et al. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faa.gov [faa.gov]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. researchgate.net [researchgate.net]
Advanced Solid-Phase Extraction (SPE) Methodologies for Desmethylsildenafil-d8 in LC-MS/MS Workflows
The Analytical Imperative: Targeting the Active Metabolite
Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism primarily mediated by the CYP3A4 enzyme (and to a lesser extent, CYP2C9) to form its major active metabolite, N-desmethylsildenafil (UK-103,320)[1]. This metabolite retains approximately 50% of the parent drug's in vitro PDE5 inhibitory activity and accounts for nearly 40% of the overall systemic exposure, making its accurate quantification critical in pharmacokinetic (PK) and toxicological studies[1].
To achieve high-fidelity quantification in complex biological matrices (e.g., plasma, serum, hair), bioanalytical workflows rely on Desmethylsildenafil-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The addition of this deuterated analog corrects for matrix-induced ion suppression and extraction losses during sample preparation.
Metabolic pathway of Sildenafil to N-Desmethylsildenafil and the d8 internal standard role.
Mechanistic Grounding: Why Mixed-Mode Cation Exchange (MCX)?
While traditional reversed-phase Solid-Phase Extraction (SPE) methods using C18 or Hydrophilic-Lipophilic Balance (HLB) sorbents are common[2], they rely exclusively on hydrophobic interactions. This limits the aggressiveness of the wash steps; washing with 100% organic solvent to remove endogenous phospholipids would prematurely elute the target analytes.
Desmethylsildenafil possesses a basic piperazine moiety with a pKa of approximately 6.5 to 8.5. By exploiting this basic functional group, we can utilize Mixed-Mode Strong Cation Exchange (MCX) polymeric cartridges[3].
-
The Causality of MCX: When the sample is acidified, the piperazine nitrogen becomes fully protonated (positively charged). Upon loading, the analyte binds ionically to the negatively charged sulfonic acid groups on the sorbent. Because this ionic bond is orthogonal to hydrophobic retention, we can wash the cartridge with 100% methanol to strip away hydrophobic interferences (like neutral lipids) without risking analyte breakthrough. The analyte is finally released by applying a highly basic organic elution solvent that deprotonates the piperazine ring, breaking the ionic interaction.
Mixed-Mode Cation Exchange (MCX) SPE workflow for Desmethylsildenafil extraction.
Self-Validating Experimental Protocol: MCX-SPE
This protocol is designed for the extraction of Desmethylsildenafil and Desmethylsildenafil-d8 from 50–200 µL of biological matrix (e.g., plasma)[2][4].
Step 1: Sample Pretreatment
-
Action: Aliquot 100 µL of plasma into a clean microcentrifuge tube. Add 10 µL of Desmethylsildenafil-d8 working internal standard solution (e.g., 100 ng/mL). Add 300 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.
-
Causality: Phosphoric acid disrupts protein binding and lowers the pH well below the analyte's pKa, ensuring >99% of the molecules are positively charged for optimal ionic binding.
-
Validation Checkpoint: Spot-check the pH of a dummy sample using indicator paper. The pH must be ≤ 3.0. If the pH is higher, the ionic interaction will fail, leading to catastrophic analyte loss during the organic wash.
Step 2: Sorbent Conditioning & Equilibration
-
Action: Pass 1 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL of LC-MS grade water.
-
Causality: Methanol solvates the polymeric backbone, maximizing surface area. Water removes excess organic solvent, preparing the sorbent for the aqueous sample.
-
Validation Checkpoint: Do not allow the cartridge bed to run dry before loading. A dry bed causes channeling, reducing interaction time and recovery.
Step 3: Sample Loading
-
Action: Load the pretreated sample onto the cartridge. Apply gentle vacuum to achieve a flow rate of ~1 drop per second.
-
Validation Checkpoint: Collect the load effluent. If method development is failing, analyze a 10 µL aliquot of this effluent via LC-MS/MS. The presence of Desmethylsildenafil-d8 indicates either sorbent overloading or an incorrect loading pH (breakthrough).
Step 4: Interference Washing
-
Action (Wash 1 - Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge.
-
Causality: Removes polar endogenous salts and proteins while maintaining the acidic environment to keep the analyte bound.
-
-
Action (Wash 2 - Organic): Pass 1 mL of 100% Methanol.
-
Causality: This is the critical advantage of MCX. The 100% organic wash strips away strongly retained hydrophobic interferences (e.g., phospholipids) that cause severe ion suppression in the mass spectrometer. The analyte remains anchored via its ionic bond.
-
Step 5: Elution
-
Action: Elute the target analytes using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect in a clean glass tube.
-
Causality: The strong base (NH₄OH) raises the pH above the analyte's pKa, neutralizing the piperazine nitrogen. The ionic bond is broken, and the methanol easily sweeps the now-neutral, hydrophobic analyte off the sorbent.
-
Validation Checkpoint: Prepare the elution solvent fresh daily. Ammonia gas readily volatilizes from solution; using old elution solvent will result in incomplete deprotonation and poor recovery.
Step 6: Evaporation and Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Quantitative Performance Comparison
To justify the selection of MCX-SPE over simpler techniques like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), the following table summarizes typical quantitative performance metrics for piperazine-derivative extraction in bioanalysis.
| Sample Preparation Technique | Primary Mechanism of Action | Absolute Recovery (%) | Matrix Effect (Ion Suppression) | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | Solvent-induced protein denaturation | 85 – 95% | > 40% (Severe) | Poor | High |
| Liquid-Liquid Extraction (LLE) | Differential solubility partitioning | 70 – 85% | 15 – 25% (Moderate) | Moderate | Medium |
| Reversed-Phase SPE (C18) | Hydrophobic retention | 80 – 90% | 10 – 20% (Low) | Good | Medium |
| Mixed-Mode SPE (MCX) | Orthogonal (Ionic + Hydrophobic) | 90 – 98% | < 5% (Negligible) | Excellent | Medium |
Data synthesis reflects standard bioanalytical validation parameters for basic drugs, demonstrating that while PPT is faster, MCX-SPE provides the cleanest extract, which is mandatory for achieving sub-ng/mL Lower Limits of Quantitation (LLOQ) without matrix interference.
Troubleshooting & Optimization Insights
-
Isotopic Interference (Crosstalk): Ensure the mass transition for Desmethylsildenafil-d8 (e.g., m/z 469.4 → 283.4) does not suffer from crosstalk with the unlabeled analyte. If the d8 standard contains trace amounts of d0 (unlabeled), it will artificially inflate the baseline of the lower calibration standards. Always run a "Zero Sample" (blank matrix + IS) to validate isotopic purity.
-
Incomplete Recovery: If recovery drops below 80%, investigate the elution step. Ensure the NH₄OH concentration is truly 5% and that the sample is allowed to percolate slowly through the sorbent bed during elution to allow sufficient time for the acid-base neutralization reaction to occur.
References
- Sildenafil 4.
- Source: PubMed (nih.gov)
- Application Notes and Protocols for the Solid-Phase Extraction of Sildenafil Using Acetildenafil-d8 as an Internal Standard Source: Benchchem URL
- Source: researcher.
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Optimizing Bioanalytical Assays: A Protocol for Establishing MRM Transitions for Desmethylsildenafil-d8 in Mass Spectrometry
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity. A key element of robust LC-MS/MS-based quantification is the use of stable isotope-labeled internal standards (SIL-IS), which are chemically and physically almost identical to the analyte of interest.[1] This application note provides a detailed protocol for the development and optimization of Multiple Reaction Monitoring (MRM) transitions for Desmethylsildenafil-d8, a deuterated analog of N-desmethylsildenafil, the primary active metabolite of Sildenafil.[2]
Desmethylsildenafil-d8 serves as an ideal internal standard for the quantification of N-desmethylsildenafil, as well as Sildenafil itself, in various biological samples. Its use is critical for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of Sildenafil and its metabolites, providing both the theoretical underpinnings and a practical, step-by-step guide to establishing optimal MRM parameters.
Core Principles of Multiple Reaction Monitoring (MRM)
MRM is a highly selective and sensitive mass spectrometry technique that involves the monitoring of specific precursor-to-product ion transitions.[3][4] In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select a specific precursor ion (typically the protonated molecule, [M+H]⁺). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific, characteristic product ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.[5] The simultaneous monitoring of multiple such transitions is termed Multiple Reaction Monitoring.[3]
Materials and Methods
Materials
-
Desmethylsildenafil-d8 reference standard
-
N-desmethylsildenafil reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Protocol 1: Determination of the Precursor Ion
The initial step in developing an MRM method is to determine the mass-to-charge ratio (m/z) of the precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ionization mode.
-
Prepare a Stock Solution: Accurately weigh a small amount of Desmethylsildenafil-d8 and dissolve it in methanol to prepare a stock solution of approximately 1 mg/mL.
-
Prepare a Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte.
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Full Scan Analysis (Q1 Scan): Operate the mass spectrometer in full scan mode to acquire the mass spectrum of Desmethylsildenafil-d8. The most abundant ion observed will be the [M+H]⁺ ion.
Rationale: Direct infusion of a pure standard allows for the unambiguous identification of the precursor ion without the complexity of chromatographic separation. The use of a protic solvent with a low percentage of acid promotes efficient ionization in positive ESI mode.
Protocol 2: Identification of Product Ions and Optimization of Collision Energy
Once the precursor ion is identified, the next step is to fragment it and identify the most stable and intense product ions.
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate the m/z of the precursor ion determined in Protocol 1. The collision cell (q2) is filled with a collision gas (e.g., argon), and a range of collision energies are applied. The third quadrupole (Q3) is set to scan across a mass range to detect all fragment ions produced.
-
Select Candidate Product Ions: From the product ion spectrum, identify two to three of the most abundant and specific product ions. The selection of multiple product ions allows for the development of a more robust method with a quantifier and one or more qualifier ions for enhanced specificity.
-
Collision Energy (CE) Optimization: For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization experiment. This involves monitoring the intensity of the product ion while systematically varying the collision energy. The optimal collision energy is the value that yields the highest product ion intensity.
Rationale: The fragmentation pattern of a molecule is unique and dependent on its chemical structure. Identifying the most intense and stable product ions ensures the highest sensitivity for the MRM assay. Optimizing the collision energy for each transition is crucial as it directly impacts the efficiency of fragmentation and, consequently, the signal intensity.
Results and Discussion
Predicted MRM Transitions for Desmethylsildenafil-d8
Based on the known molecular weight of Desmethylsildenafil-d8 (468.60 g/mol )[3][4][6][7] and the established fragmentation patterns of N-desmethylsildenafil and other deuterated sildenafil analogs,[8][9] the following MRM transitions are predicted:
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Role |
| Desmethylsildenafil-d8 | 469.6 | 283.4 | Quantifier |
| Desmethylsildenafil-d8 | 469.6 | 100.1 | Qualifier |
| N-desmethylsildenafil | 461.4 | 283.2 | Quantifier |
| N-desmethylsildenafil | 461.4 | 99.1 | Qualifier |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution. It is imperative to confirm these transitions experimentally using the protocols outlined above. The quantifier ion is typically the most abundant and is used for concentration calculations, while the qualifier ion(s) provide additional confirmation of the analyte's identity.
The fragmentation leading to the product ion at m/z 283.4 is characteristic of the core structure of sildenafil and its metabolites, resulting from cleavage of the piperazine ring.[10] As the deuterium labeling in Desmethylsildenafil-d8 is on the piperazine ring, this primary fragmentation pathway is expected to remain consistent with the non-deuterated analogue.
Experimental Workflow Visualization
The following diagram illustrates the systematic workflow for establishing and optimizing MRM transitions for Desmethylsildenafil-d8.
Caption: Workflow for MRM method development for Desmethylsildenafil-d8.
Protocol for a Self-Validating System
A robust bioanalytical method must be self-validating. This is achieved by incorporating quality control (QC) samples at multiple concentration levels throughout the analytical batch.
-
Preparation of Calibration Curve and QC Samples: Prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high) by spiking known concentrations of N-desmethylsildenafil and a fixed concentration of Desmethylsildenafil-d8 into the biological matrix of interest (e.g., plasma, urine).
-
Sample Extraction: Perform a suitable sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) on all samples, including blanks, calibration standards, QCs, and unknown samples.
-
LC-MS/MS Analysis: Analyze the extracted samples using the optimized LC-MRM-MS method.
-
Data Analysis: For each sample, calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the QC and unknown samples is then determined from this curve.
-
Acceptance Criteria: The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for the lower limit of quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ), in accordance with FDA guidelines for bioanalytical method validation.
Logical Relationship in MRM-based Quantification
The following diagram illustrates the relationship between the analyte, internal standard, and the final calculated concentration.
Caption: Logical flow of MRM-based quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as Desmethylsildenafil-d8, is indispensable for the development of high-quality, reliable bioanalytical methods for the quantification of N-desmethylsildenafil. By following the systematic protocols outlined in this application note for the determination of precursor and product ions and the optimization of collision energies, researchers can establish robust and sensitive MRM transitions. This, in turn, enables the development of validated LC-MS/MS assays that meet regulatory standards and provide high-confidence data for pharmacokinetic studies and other applications in drug development.
References
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
MtoZ Biolabs. Principle of Multiple Reaction Monitoring. [Link]
-
mzCloud. N Desmethyl sildenafil. [Link]
-
AxisPharm. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? [Link]
-
Valant, E. J., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of mass spectrometry : JMS, 47(1), 1–7. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Reddy, G. S. N., et al. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 4(7), 2059-2066. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
van de Merbel, N. C. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(S1), S107-S113. [Link]
-
Li, W., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical chromatography : BMC, 34(7), e4848. [Link]
-
Głowacka, E., et al. (2025, August 13). Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Metrology and Measurement Systems. [Link]
-
Phenomenex. LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. [Link]
-
Jirovský, D., et al. (2009). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 915-920. [Link]
-
Baronti, C., et al. (2010). Development and validation of an ultra performance liquid chromatography tandem mass method for sildenafil and N-desmethyl sildenafil plasma determination and quantification. Journal of Chromatography B, 878(1), 105-112. [Link]
-
ResearchGate. How to determine fragment of compounds in mass spectro? [Link]
-
Shin, H.-S., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 899-905. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]
-
ResearchGate. Identification of Sildenafil Designer Analogues Found in Dietary Supplements. [Link]
-
LibreTexts Chemistry. 2.6: Fragmentation. [Link]
-
Teo, T. L., et al. (2016). Rapid Determination of Sildenafil and Its Analogues in Dietary Supplements Using Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 99(2), 343-349. [Link]
Sources
- 1. A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population - ProQuest [proquest.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. N-Desmethyl Sildenafil-D8 [transfochem.com]
- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of fragmentation channels of dinucleotides using deuterium labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Ensuring Bioanalytical Accuracy with Dilution Integrity Testing Using Desmethylsildenafil-d8 Internal Standard
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for conducting dilution integrity testing in regulated bioanalysis. It specifically addresses the quantification of analytes, using sildenafil and its major metabolite, N-desmethyl sildenafil, as a model. The protocol emphasizes the critical role of a stable isotope-labeled internal standard (SIL-IS), Desmethylsildenafil-d8, in ensuring the accuracy and precision of results when study samples require dilution. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies where sample concentrations may exceed the upper limit of the standard calibration curve.
Introduction: The Imperative of Dilution Integrity in Bioanalysis
In the course of drug development, from preclinical toxicokinetic (TK) studies to clinical trials, it is common for the concentration of an analyte in a biological matrix (e.g., plasma, serum) to surpass the Upper Limit of Quantification (ULOQ) of the validated bioanalytical method.[1] In such instances, samples must be diluted with a blank biological matrix to bring the analyte concentration within the established calibration range.[2][3] However, the act of dilution is not a trivial step; it introduces a potential source of error that must be rigorously evaluated.
Dilution Integrity testing is a mandatory component of bioanalytical method validation, as stipulated by major regulatory bodies including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[4][5][6] Its purpose is to demonstrate that the dilution process does not compromise the accuracy and precision of the analyte measurement.[1][2][7] Failure to validate the dilution procedure can lead to unreliable data, potentially impacting critical decisions in drug safety and efficacy assessments.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The cornerstone of modern quantitative LC-MS/MS bioanalysis is the use of an appropriate internal standard (IS).[8][9] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[9][10] This similarity ensures that it behaves congruently during sample extraction, chromatography, and ionization in the mass spectrometer.[8][11]
Desmethylsildenafil-d8 is the deuterated analog of N-desmethyl sildenafil, the primary active metabolite of sildenafil.[12][13][14][15] By incorporating a stable heavy isotope (deuterium), it becomes distinguishable from the endogenous metabolite by its mass-to-charge ratio (m/z) in the mass spectrometer, while exhibiting nearly identical extraction recovery and response to matrix effects.[10][11] Using a SIL-IS like Desmethylsildenafil-d8 is crucial for correcting variability that can arise during the multi-step bioanalytical process, a benefit that is particularly pronounced when assessing dilution integrity.[10]
This document outlines the principles, provides a step-by-step protocol, and defines the acceptance criteria for conducting a robust dilution integrity assessment.
Materials and Reagents
| Reagent/Material | Supplier | Grade/Purity | Notes |
| Sildenafil Reference Standard | Sigma-Aldrich | ≥98% (HPLC) | |
| N-Desmethyl Sildenafil Reference Standard | MedChemExpress | ≥98% (HPLC) | Analyte of Interest |
| Desmethylsildenafil-d8 | MedChemExpress | ≥98% (HPLC), Isotopic Purity ≥99% | Internal Standard (IS)[15] |
| Control Human Plasma (K2EDTA) | Reputable commercial source | Bioanalytical Grade | Screened for interferences. At least 6 unique lots should be tested for selectivity during full validation.[4][16] |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade | |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade | |
| Formic Acid (FA) | Thermo Fisher Scientific | Optima™ LC/MS Grade | |
| Deionized Water | Millipore Milli-Q System | 18.2 MΩ·cm | |
| Class A Volumetric Flasks | VWR | Various sizes | |
| Calibrated Pipettes | Gilson/Eppendorf | P20, P200, P1000 | |
| Polypropylene Microcentrifuge Tubes | Eppendorf | 1.5 mL / 2.0 mL | |
| HPLC/UHPLC System | Waters, Sciex, Agilent | - | e.g., Acquity UPLC I-Class |
| Mass Spectrometer | Waters, Sciex, Thermo | - | e.g., Xevo TQ-S micro |
Experimental Protocols
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of standards.[17] It is best practice to prepare calibration standards (CS) and quality control (QC) samples from separate stock solution weighings to ensure an independent assessment of accuracy.[17]
Protocol 3.1.1: Analyte Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of N-Desmethyl Sildenafil reference standard. Dissolve in an appropriate volume of methanol in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of working solutions. These will be used to spike into blank plasma for calibration standards and QC samples.
Protocol 3.1.2: Internal Standard (IS) Working Solution
-
IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Desmethylsildenafil-d8 in methanol.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:Water to a final concentration appropriate for the assay. This concentration should yield a consistent and robust signal across all samples.[9] The IS is typically added during the sample preparation step (e.g., in the protein precipitation solvent).
Preparation of Dilution Quality Control (DQC) Samples
The core of the experiment is the preparation of a sample with a concentration significantly above the ULOQ, which will then be diluted.
Protocol 3.2.1: DQC Sample Preparation
-
Determine DQC Concentration: Prepare a bulk spiked sample in control human plasma at a concentration that is at least two to five times higher than the established ULOQ of the bioanalytical method. For example, if the ULOQ is 500 ng/mL, prepare a DQC stock at 2500 ng/mL.
-
Spiking: Use an appropriate analyte working solution to spike a known volume of control human plasma. Ensure the volume of the spiking solution does not exceed 5% of the total plasma volume to maintain matrix integrity.[17] Vortex gently to mix.
Dilution Integrity Assessment Workflow
This workflow is designed to test one or more dilution factors that are anticipated for the analysis of study samples.[1]
Protocol 3.3.1: Sample Dilution and Analysis
-
Select Dilution Factors: Choose dilution factors relevant to expected sample concentrations (e.g., 1:5, 1:10).
-
Perform Dilutions: For each dilution factor, create at least five independent replicates.[1][4][18]
-
For a 1:5 dilution: Pipette 50 µL of the DQC sample (2500 ng/mL) and add 200 µL of blank control human plasma. Vortex to mix. The resulting theoretical concentration is 500 ng/mL (the ULOQ).
-
For a 1:10 dilution: Pipette 25 µL of the DQC sample (2500 ng/mL) and add 225 µL of blank control human plasma. Vortex to mix. The resulting theoretical concentration is 250 ng/mL.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL of each diluted sample into a clean microcentrifuge tube.
-
Add 200 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL Desmethylsildenafil-d8 in ACN). This step simultaneously precipitates plasma proteins and adds the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the samples onto the LC-MS/MS system.
-
Analyze the diluted QCs within an analytical run that includes a full set of calibration standards and standard QC samples (Low, Mid, High).
-
Data Analysis and Acceptance Criteria
The reliability of the dilution procedure is determined by calculating the accuracy and precision of the measurements for the diluted QC samples.[1][2]
Calculations
-
Analyte Concentration: The concentration of the analyte in the diluted samples is determined by the LC-MS/MS software by back-calculation from the calibration curve, using the analyte-to-IS peak area ratio.
-
Nominal (Theoretical) Concentration: This is the expected concentration after dilution.
-
Formula: Nominal Conc. = (Initial DQC Conc.) / (Dilution Factor)
-
-
Accuracy (%Bias):
-
Formula: %Bias = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
-
Precision (%CV):
-
Formula: %CV = (Standard Deviation of Measured Conc. / Mean of Measured Conc.) * 100
-
Regulatory Acceptance Criteria
According to FDA, EMA, and ICH M10 guidelines, the dilution integrity test is considered successful if the following criteria are met for the set of diluted QCs (n≥5).[1][4][18][19]
| Parameter | Acceptance Limit | Regulatory Source |
| Mean Accuracy | Within ±15% of the nominal concentration | EMA, FDA, ICH[1][4][19] |
| Precision (%CV) | Must not exceed 15% | EMA, FDA, ICH[1][18][19] |
Example Data Table:
| Replicate | Dilution Factor | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%Bias) |
| 1 | 10 | 250 | 245.5 | -1.8% |
| 2 | 10 | 250 | 258.1 | +3.2% |
| 3 | 10 | 250 | 261.3 | +4.5% |
| 4 | 10 | 250 | 249.9 | -0.04% |
| 5 | 10 | 250 | 255.2 | +2.1% |
| Mean | 254.0 | +1.6% | ||
| Std. Dev. | 6.4 | |||
| %CV | 2.5% | |||
| Result | PASS |
In this example, the mean accuracy (+1.6%) is well within ±15% and the precision (2.5% CV) is well below 15%. Therefore, the 1:10 dilution factor is validated.
Visualization of the Workflow
The following diagram illustrates the key steps in the dilution integrity assessment protocol.
Caption: Workflow for Dilution Integrity Testing.
Troubleshooting and Key Considerations
-
Poor Accuracy/Precision:
-
Cause: Pipetting error during dilution.
-
Solution: Verify pipette calibration and operator technique. Use reverse pipetting for viscous fluids like plasma.
-
Cause: Inadequate mixing after dilution.
-
Solution: Ensure thorough vortexing after adding blank matrix to the DQC sample.
-
-
Matrix Effects: While a SIL-IS compensates for most matrix effects, extreme effects can still cause issues.[11] If problems persist, re-evaluate the sample cleanup procedure or chromatographic conditions.
-
Analyte Adsorption: Highly lipophilic or "sticky" compounds may adsorb to plasticware, leading to inaccurate results, especially after dilution. Using low-adsorption tubes or pre-conditioning surfaces may be necessary.
-
Scope of Validation: The dilution factors validated must cover the dilutions applied to actual study samples.[1][4] If a study sample requires a higher dilution factor than what was validated, a partial validation for that new dilution factor is required.[1]
Conclusion
Dilution integrity is a non-negotiable step in bioanalytical method validation for ensuring the reliability of quantitative data from high-concentration study samples. The use of a high-quality, stable isotope-labeled internal standard, such as Desmethylsildenafil-d8, is paramount. It provides the most effective means of correcting for analytical variability, thereby ensuring that the dilution process itself does not introduce significant error. By adhering to the detailed protocols and stringent acceptance criteria outlined in this guide, laboratories can produce scientifically sound and regulatory-compliant data, underpinning the integrity of pharmacokinetic and other critical drug development studies.
References
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. (2025). [Link]
-
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Bioanalysis. (2024). [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Japan Pharmaceutical and Medical Devices Agency. (N/A). [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018). [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis. (2023). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). (2022). [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry. (2012). [Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography. (2020). [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). (2023). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. (N/A). [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. (2014). [Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. ResearchGate. (2012). [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group. (N/A). [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). (2022). [Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods. (2012). [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. (2015). [Link]
-
Value of Dilution QC in batch analysis. European Bioanalysis Forum. (N/A). [Link]
Sources
- 1. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. japsonline.com [japsonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-b-f.eu [e-b-f.eu]
- 19. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Desmethylsildenafil LC-MS/MS Analysis
Welcome to the bioanalytical support center for desmethylsildenafil quantification. When analyzing this primary active metabolite of sildenafil in complex biological matrices (plasma, serum, or urine), researchers frequently encounter severe matrix effects—specifically, ion suppression in the Electrospray Ionization (ESI) source.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find authoritative, mechanistically grounded troubleshooting strategies, self-validating protocols, and diagnostic workflows to ensure your assay meets stringent regulatory compliance and scientific integrity.
Section 1: Diagnostic FAQs (Identifying the Root Cause)
Q1: My desmethylsildenafil peaks are suddenly showing low sensitivity and poor reproducibility. How do I definitively prove this is a matrix effect and not an instrument fault? A: You must decouple the chromatographic separation from the mass spectrometer's ionization efficiency. Instrument faults (e.g., a dirty capillary or failing electron multiplier) cause global signal loss across the entire run. Matrix effects, however, are strictly retention-time specific[1].
Mechanistic Causality: Endogenous matrix components, primarily glycerophospholipids, co-elute with your analyte and compete for available charge and surface area on the ESI droplets. Because phospholipids often possess a higher proton affinity, they "steal" the charge, leaving desmethylsildenafil un-ionized and invisible to the detector.
Actionable Solution: Perform a Post-Column Infusion experiment (see Protocol 1). Continuously infuse a neat standard of desmethylsildenafil into the MS via a T-piece post-column, while simultaneously injecting a blank matrix extract through the LC. A dip in the steady baseline signal at the exact retention time of desmethylsildenafil confirms ion suppression[1].
Section 2: Sample Preparation Strategies (The First Line of Defense)
Q2: I am currently using Protein Precipitation (PPT) with acetonitrile. It is fast, but the matrix effects are severe. Why is this happening, and what is the optimal alternative? A: PPT is a "dilute and shoot" approach that effectively crashes out proteins but leaves over 90% of endogenous phospholipids in the extract. When analyzing hydrophobic basic compounds like desmethylsildenafil, these residual lipids co-elute and cause massive signal suppression.
Mechanistic Causality: To eliminate phospholipids, you must exploit the physicochemical properties of desmethylsildenafil. It is a weak base. By adjusting the sample pH to >8.0, the molecule becomes un-ionized (hydrophobic)[2].
Actionable Solution: Switch to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [2]. LLE with MTBE provides a highly clean extract because phospholipids, being amphiphilic, tend to partition into the aqueous layer or precipitate at the interface, while the un-ionized desmethylsildenafil partitions efficiently into the organic layer.
Quantitative Data Summary: Sample Preparation Comparison
| Sample Preparation Method | Phospholipid Removal | Typical Recovery (%) | Matrix Factor (MF) | Cost per Sample | Throughput |
| Protein Precipitation (PPT) | Poor (<10%) | 90 - 98% | 0.40 - 0.60 (Severe Suppression) | Low | Very High |
| Liquid-Liquid Extraction (LLE) | Good (>85%) | 75 - 85% | 0.90 - 1.05 (Minimal Effect) | Low | Medium |
| Mixed-Mode SPE (MCX) | Excellent (>95%) | 85 - 95% | 0.95 - 1.05 (Minimal Effect) | High | Medium |
Section 3: Chromatographic & MS Optimization (The Second Line of Defense)
Q3: Can I resolve matrix effects just by changing my LC gradient? A: Partially, but it should not be your only defense. You can optimize the gradient to ensure desmethylsildenafil elutes in a "matrix-free window."
Mechanistic Causality: Phospholipids typically elute late in a reversed-phase gradient (e.g., >80% organic). If desmethylsildenafil (which also requires a relatively high organic composition to elute) overlaps with this zone, suppression occurs. By using a shallower gradient or a sub-2 µm UHPLC column (e.g., BEH C18), you can sharpen the analyte peak and separate it from the broad phospholipid elution bands[3].
Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for this assay? A: A SIL-IS is the ultimate self-validating system for LC-MS/MS bioanalysis.
Mechanistic Causality: Deuterated standards, such as Sildenafil-d8 or Desmethyl Thiosildenafil-d8, share the exact physicochemical properties of the target analyte[4]. They co-elute perfectly with desmethylsildenafil. Therefore, whatever ion suppression the matrix exerts on the analyte, it exerts equally on the IS. The ratio of Analyte/IS remains constant, effectively neutralizing the quantitative impact of the matrix effect[3][5].
Section 4: Step-by-Step Troubleshooting Workflows & Protocols
Visualized Diagnostic Workflow
Caption: Matrix Effect Evaluation and Mitigation Workflow for LC-MS/MS Analysis.
Protocol 1: Post-Extraction Addition (Matrix Factor Calculation)
This protocol self-validates your extraction method by quantifying the exact degree of ion suppression or enhancement[1].
-
Prepare three sets of samples:
-
Set A: Neat standard solutions of desmethylsildenafil and SIL-IS in the mobile phase.
-
Set B: Blank plasma from 6 different lots, extracted using your chosen method (e.g., LLE). Spike the post-extracted blanks with the same concentration of desmethylsildenafil and SIL-IS as Set A.
-
Set C: Blank plasma spiked with analytes prior to extraction (used separately to calculate recovery).
-
-
Analyze all sets via LC-MS/MS.
-
Calculate the Absolute Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A).
-
Calculate the IS-Normalized MF: (MF of Analyte) / (MF of IS).
-
Validation Criterion: The IS-normalized MF must fall between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across all 6 matrix lots[1].
-
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Desmethylsildenafil
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for desmethylsildenafil.
-
Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 10 µL of SIL-IS working solution (e.g., N-desmethyl sildenafil-d8 at 100 ng/mL)[5].
-
Alkalinize by adding 50 µL of 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (pH > 8.0). This ensures the analyte is in its highly lipophilic free-base form[2].
-
Extract by adding 1.0 mL of Methyl tert-butyl ether (MTBE)[2].
-
Vortex vigorously for 5 minutes to facilitate partitioning.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.
-
Transfer 800 µL of the upper organic layer carefully to a clean vial, avoiding the precipitated protein/phospholipid interface.
-
Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium acetate and acetonitrile, 5:95 v/v) and inject into the LC-MS/MS[3].
References
1.[3] BenchChem. A Comparative Guide to the Cross-Validation of LC-MS Methods for Sildenafil Analysis Using a Deuterated Internal Standard.3 2.[1] ResearchGate. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS.1 3.[2] PMC (NIH). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.2 4. IT Medical Team. Pharmacokinetics studies of Sildenafil and its Metabolite Piperaz. 5.[4] BenchChem. Application Note: Quantification of Sildenafil and its Metabolites using Desmethyl Thiosildenafil-d8 by LC-MS/MS.4 6. Ingenta Connect. Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients. 7.[5] BenchChem. A Comparative Guide to the Quantification of N-Desmethyl Sildenafil Using N-Desmethyl Sildenafil-d8 as an Internal Standard.5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Part 1: The Causality of Ion Suppression in Sildenafil Analysis
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing sensitivity and reproducibility challenges when quantifying Sildenafil and its primary active metabolite, N-desmethyl sildenafil.
Here, we bypass generic advice and focus strictly on the causality, mitigation, and self-validation of ion suppression —the most pervasive matrix effect in electrospray ionization (ESI) mass spectrometry.
In LC-MS/MS, achieving a low limit of quantification (LLOQ) is often compromised not by the instrument's absolute sensitivity, but by the biological matrix itself[1]. When analyzing human plasma or urine, endogenous components—primarily phospholipids and salts—co-elute with your target analytes.
Because sildenafil and N-desmethyl sildenafil are basic compounds typically analyzed in positive ESI mode, they must compete with these highly abundant, basic endogenous lipids for access to the droplet surface and available charge during the desolvation process[2]. If the matrix components outcompete the analytes, the ionization efficiency of sildenafil drops precipitously, resulting in signal loss known as ion suppression .
Caption: Logical mechanism of ESI ion suppression and targeted mitigation strategies.
Part 2: Self-Validating Mitigation Protocols
To resolve ion suppression, your methodology must be a self-validating system. You cannot simply assume the matrix is gone; you must prove it through targeted extraction and chromatographic resolution.
Protocol A: Phospholipid Depletion via Solid-Phase Extraction (SPE)
Simple protein precipitation (PPT) with acetonitrile leaves up to 90% of endogenous phospholipids in the supernatant, which will severely suppress the N-desmethyl sildenafil signal[3]. Implementing a targeted SPE or HybridSPE protocol physically removes these interferents[4].
Step-by-Step Methodology:
-
Internal Standard Spiking: Aliquot 200 µL of human plasma. Spike with a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Desmethyl Thiosildenafil-d8 or Sildenafil-d3 (1 mg/mL stock)[4][5]. Causality: A SIL-IS co-elutes perfectly with the analyte, experiencing the exact same matrix environment. If suppression occurs, the Analyte/IS ratio remains constant, correcting the data[5].
-
Protein Disruption: Add 200 µL of 0.1% formic acid to disrupt protein-drug binding, followed by a brief vortex[4].
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water to equilibrate the sorbent bed[4].
-
Loading & Washing: Load the plasma sample. Wash with 1 mL of water, followed by a critical wash of 1 mL 5% methanol in water. Causality: The 5% methanol wash is strong enough to elute polar salts and lightly bound proteins, but weak enough to retain the hydrophobic sildenafil molecules[4].
-
Elution: Elute the target analytes with 1 mL of the mobile phase (e.g., 70:30 Acetonitrile:0.1% Formic Acid)[4].
-
Concentration: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase to concentrate the sample[3].
Protocol B: Chromatographic Resolution and Post-Column Validation
If trace phospholipids remain, they must be chromatographically separated from the analytes. UltraPerformance LC (UPLC) utilizes sub-2-micron particles to generate narrower peak widths, resolving sildenafil from the broad, late-eluting phospholipid suppression zones[6].
Step-by-Step Methodology:
-
Column Selection: Utilize a UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) maintained at 40°C[6].
-
Gradient Elution: Run a gradient starting at 5% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) and ramping to 95% B over 5 minutes[6].
-
Self-Validation (Post-Column Infusion): To prove your gradient is effective, continuously infuse a pure standard solution of sildenafil (100 pg/µL) directly into the mass spectrometer source post-column via a T-junction[3][6]. Simultaneously, inject a blank plasma extract through the LC.
-
Monitor the Baseline: Watch the continuous sildenafil signal (m/z 475.10). Any negative dips in the baseline indicate zones of ion suppression[2]. Adjust your LC gradient until the retention times of sildenafil and N-desmethyl sildenafil fall completely outside these suppression dips.
Caption: Step-by-step experimental workflow for Sildenafil extraction and LC-MS/MS analysis.
Part 3: Quantitative Data & Method Validation
When Protocols A and B are successfully implemented, your assay validation should yield data that aligns with regulatory guidelines (e.g., FDA/EMA bioanalytical method validation). The table below summarizes the expected quantitative parameters for a suppression-free assay.
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%)* |
| Sildenafil | 1.0 – 1000 | 1.0 | 95 – 105 | < 10.0 | 92.2 – 118.0 |
| N-desmethyl sildenafil | 1.0 – 1000 | 1.0 | 92 – 103 | < 10.0 | 95.0 – 110.0 |
*Matrix Effect (%) is calculated as: (Peak area of analyte spiked post-extraction / Peak area of analyte in neat solvent) × 100. Values between 85% and 115% indicate that ion suppression has been successfully mitigated.
Part 4: Frequently Asked Questions (Troubleshooting)
Q: My N-desmethyl sildenafil signal is steadily dropping over the course of a 100-sample batch. What is happening? A: This is a classic symptom of late-eluting phospholipids building up on the analytical column[2]. Because they are highly hydrophobic, they often do not elute during a standard gradient and "bleed" into subsequent injections, causing progressive ion suppression. Solution: Extend the high-organic wash phase (e.g., 95% Acetonitrile) of your gradient by 1-2 minutes at the end of every run to flush the column, or upgrade your sample prep to a phospholipid-removal plate (e.g., HybridSPE)[3].
Q: Can I use a structural analogue (like Omeprazole) instead of a Stable Isotope-Labeled (SIL) internal standard to save costs? A: While structural analogues have been used historically[3], they are highly discouraged when dealing with severe matrix effects. An analogue will have a different retention time than sildenafil. Therefore, it will elute into a different matrix environment and experience a different degree of ion suppression. A SIL-IS (like Desmethyl Thiosildenafil-d8) co-elutes exactly with the target analyte, ensuring that any suppression affects both equally, thereby keeping the quantitative ratio perfectly stable[5].
Q: I am seeing ion enhancement instead of ion suppression. Is this normal? A: Yes. While suppression is more common, matrix components can sometimes increase the volatility of the ESI droplets or alter the local pH, leading to artificially high ionization efficiency (ion enhancement)[7]. The mitigation strategies remain exactly the same: improve sample clean-up (SPE) and optimize chromatographic resolution.
References
-
ResearchGate. "DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS". Available at:[Link]
-
Ingenta Connect. "Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients". Available at:[Link]
-
Waters Corporation. "Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC". Available at:[Link]
-
AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis". Available at:[Link]
-
LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry". Available at:[Link]
-
International Science Community Association (ISCA). "Simple and sensitive LC-ESI-MS method for estimation of sildenafil in plasma samples". Available at:[Link]
-
The Royal Society. "Quantitative mass spectrometry methods for pharmaceutical analysis". Available at:[Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Improving sensitivity for trace level Desmethylsildenafil detection
Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve robust, sub-nanogram sensitivity for N-desmethylsildenafil—the primary active metabolite of sildenafil.
Trace-level detection (often targeting a Lower Limit of Quantification [LLOQ] of 1.0 ng/mL or lower) is notoriously susceptible to matrix effects, poor extraction recoveries, and chromatographic peak tailing. This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these analytical failures and provide self-validating, field-proven methodologies to ensure your LC-MS/MS assays are both sensitive and reproducible.
Section 1: Sample Preparation & Matrix Effect Mitigation
Q: Why is my desmethylsildenafil recovery inconsistent during sample extraction, and how can I optimize it?
The Causality: N-desmethylsildenafil contains a basic piperazine ring with a pKa of approximately 6.5 to 8.5. If the pH of your biological matrix (plasma, serum, or urine) is not strictly controlled prior to extraction, the molecule will exist in a mixture of ionized and unionized states. In Liquid-Liquid Extraction (LLE) or standard reversed-phase Solid Phase Extraction (SPE), this mixed state leads to variable partitioning into organic solvents or poor retention on the sorbent bed.
The Solution: To achieve >90% recovery consistently, you must force the analyte into a single ionization state. For basic drugs like desmethylsildenafil, a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol is highly recommended[1]. This utilizes both hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions.
Step-by-Step Methodology: Optimized Mixed-Mode SPE Protocol This protocol is self-validating: by monitoring the absolute peak area of the internal standard across batches, you can continuously verify extraction efficiency.
-
Sample Pre-treatment: Aliquot 200 µL of plasma. Spike with 10 µL of N-desmethyl sildenafil-d8 (Internal Standard). Add 200 µL of 2% phosphoric acid (H₃PO₄).
-
Causality: The acid disrupts protein-drug binding and ensures the piperazine ring is fully protonated (positively charged).
-
-
Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% H₃PO₄.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl.
-
Causality: Removes highly polar, water-soluble endogenous interferences while the analyte remains locked to the sorbent via strong ionic bonds.
-
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.
-
Causality: Washes away neutral lipids and phospholipids that cause ion suppression. The analyte remains retained due to the cation-exchange mechanism.
-
-
Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The high pH neutralizes the basic analyte, breaking the ionic bond with the sorbent and allowing the methanol to sweep it off the cartridge.
-
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
-
Validation Checkpoint: Compare the Internal Standard peak area of the extracted sample against a neat standard injected directly into the mobile phase. A recovery of >85% confirms protocol success.
Bioanalytical workflow for trace-level N-desmethylsildenafil quantification.
Q: How do I mitigate severe ion suppression (matrix effects) at trace levels (<1.0 ng/mL)?
The Causality: When analyzing complex matrices, endogenous phospholipids often co-elute with desmethylsildenafil. In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids outcompete the analyte for access to the surface of the charged droplets, leading to a phenomenon known as signal quenching or ion suppression.
The Solution: While optimizing sample cleanup (as shown above) is the first line of defense, the absolute bioanalytical gold standard for correcting matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. Utilizing N-desmethyl sildenafil-d8 ensures that the IS co-elutes exactly with the native analyte. Any ion suppression occurring in the source will affect both the native drug and the deuterated standard equally, keeping the area ratio constant and preserving quantitative accuracy[2][3].
Decision tree for mitigating LC-MS/MS matrix effects in desmethylsildenafil analysis.
Section 2: Chromatographic Resolution & Peak Shape
Q: My desmethylsildenafil peaks are tailing or broadening, reducing my Signal-to-Noise (S/N) ratio. How do I fix this?
The Causality: Peak tailing for basic compounds is almost always caused by secondary ion-exchange interactions. The basic secondary amine in N-desmethylsildenafil interacts strongly with unendcapped, acidic residual silanols on standard C18 silica columns. Instead of a clean partitioning mechanism, the analyte "drags" through the column.
The Solution:
-
Stationary Phase Selection: Switch from a standard C18 to a core-shell Biphenyl column[4]. Biphenyl phases offer enhanced pi-pi interactions with the pyrazolopyrimidinone core of desmethylsildenafil. This orthogonal retention mechanism improves separation from the parent sildenafil and minimizes reliance on silanol interactions, resulting in sharper peaks and increased MS sensitivity[4].
-
Mobile Phase Buffering: Ensure your aqueous mobile phase is properly buffered. Using 2 mM to 10 mM ammonium formate or ammonium acetate supplemented with 0.1% formic acid forces the residual silanols into a protonated (neutral) state, preventing them from interacting with the basic analyte[3][5].
Section 3: Mass Spectrometry & Quantitative Data Optimization
Q: What are the optimal MS/MS parameters to push the Lower Limit of Quantification (LLOQ) down to 1.0 ng/mL?
The Causality: Desmethylsildenafil readily accepts a proton in ESI+ mode to form the [M+H]+ precursor ion at m/z 461.2[3][4]. Applying the correct Collision Energy (CE) in the collision cell causes the cleavage of the piperazine ring, yielding a highly stable and abundant product ion at m/z 283.3[3].
Data Presentation: Methodological Comparisons
Table 1: Optimized MRM Transitions for Trace Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Dwell Time (ms) |
|---|---|---|---|---|
| Sildenafil | 475.3 | 100.1 / 283.3 | ESI (+) | 50 |
| N-desmethylsildenafil | 461.2 | 283.3 | ESI (+) | 50 |
| N-desmethylsildenafil-d8 (IS) | 469.2 | 283.3 | ESI (+) | 50 |
Note: While m/z 100.1 is often used for sildenafil[3], m/z 283.3 is a highly specific fragment shared across the analog family and is ideal for desmethylsildenafil quantification.
Table 2: Comparison of Sample Extraction Strategies
| Extraction Method | Average Recovery | Matrix Effect Mitigation | Throughput | Cost per Sample |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 70 - 80% | Poor (High Suppression) | Very High | Low |
| Liquid-Liquid Extraction (LLE) | 80 - 85% | Moderate | Low | Low |
| Mixed-Mode Cation Exchange SPE | > 90% | Excellent (Cleanest Extract) | High (96-well) | Moderate |
References
-
Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. PubMed. Available at:[Link]
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column. Phenomenex. Available at:[Link]
-
An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair. PubMed. Available at:[Link]
-
Quantitative Analysis of Sildenafil and Desmethylsildenafil in Human Serum by Liquid Chromatography-Mass Spectrometry With Minimal Sample Pretreatment. PubMed. Available at:[Link]
Sources
- 1. An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Quantitative analysis of sildenafil and desmethylsildenafil in human serum by liquid chromatography-mass spectrometry with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Retention Time Shifts for Deuterated Sildenafil Standards
Welcome to the Advanced Bioanalysis Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic resolution between Sildenafil and its stable isotope-labeled internal standards (SIL-IS), such as Sildenafil-d3 or Sildenafil-d8.
Here, we bypass superficial fixes and dive into the physical chemistry driving the "Deuterium Isotope Effect," providing field-proven, self-validating protocols to restore quantitative integrity to your LC-MS/MS workflows.
Part 1: Knowledge Base & Causality (The "Why")
Q1: Why does my deuterated Sildenafil (e.g., Sildenafil-d8) elute earlier than the unlabeled analyte in reversed-phase LC?
A: This phenomenon is known as the chromatographic deuterium isotope effect . While we often assume that an analyte and its deuterated internal standard are chemically identical, the substitution of hydrogen (protium) with deuterium alters the molecule's physical chemistry[1].
Deuterium is twice as heavy as hydrogen, which lowers its zero-point vibrational energy. Consequently, the C–D bond has a smaller amplitude of vibration, resulting in a slightly shorter bond length and a smaller van der Waals radius compared to a C–H bond[2]. This reduction in size leads to lower polarizability[1]. In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic dispersion forces between the analyte and the stationary phase (e.g., C18). Because the deuterated Sildenafil is less polarizable and slightly less lipophilic, its hydrophobic interaction with the stationary phase is weaker, causing it to elute earlier than the protiated (unlabeled) Sildenafil[2].
Q2: Why is a slight retention time shift a critical problem for LC-MS/MS quantitation?
A: The primary purpose of a SIL-IS is to co-elute perfectly with the target analyte so that both molecules experience the exact same matrix environment in the electrospray ionization (ESI) source[3]. Biological matrices contain endogenous components (e.g., phospholipids) that elute throughout the chromatographic run and can cause ion suppression or enhancement.
If Sildenafil and Sildenafil-d8 are chromatographically resolved—even by just 0.1 to 0.2 minutes—they will enter the mass spectrometer at different times[4]. If the matrix background is rapidly changing across that time window, the analyte and the IS will experience different degrees of ion suppression. This destroys the internal standard's ability to accurately correct for matrix effects, leading to severe quantitation inaccuracies and assay validation failure[4].
Part 2: Troubleshooting & Mitigation Strategies (The "How")
Q3: How can I adjust my mobile phase to force co-elution?
A: You can manipulate the phase ratio and the solvation environment to minimize the isotopic resolution:
-
Organic Modifier Swap: The choice between Methanol (MeOH) and Acetonitrile (ACN) heavily influences the deuterium isotope effect. Methanol acts as a hydrogen-bond donor and acceptor, which can sometimes exacerbate the subtle lipophilic differences. Switching to Acetonitrile (a polar aprotic solvent) often compresses the retention time gap[1].
-
Gradient Steepness: A shallow gradient maximizes chromatographic resolution (which is exactly what you do not want here). Increasing the steepness of your organic gradient (e.g., from 5% B/min to 15% B/min) will compress the peaks, physically forcing them to co-elute within the same peak volume.
-
Buffer pH: Sildenafil has pKa values around 7.10 and 9.84. Adjusting the aqueous mobile phase pH (e.g., using 0.1% formic acid vs. ammonium acetate) alters the ionization state of the piperazine ring. Ensuring the molecule is fully protonated can shift the primary retention mechanism slightly away from pure neutral hydrophobicity, reducing the isotopic separation[3].
Q4: Can changing the stationary phase eliminate the deuterium isotope effect?
A: Yes. Pure alkyl-chain columns (like C18 or C8) rely almost entirely on dispersive hydrophobic interactions, which are highly sensitive to the C-H vs. C-D polarizability differences[2].
By switching to a column with an alternative retention mechanism—such as a Phenyl-Hexyl or Polar-embedded column—you introduce
Q5: If chromatographic optimization fails, what is the ultimate solution?
A: If you are analyzing highly complex matrices where steep gradients are not feasible, the definitive solution is to abandon the deuterated standard and synthesize a
Part 3: Experimental Protocols
Protocol: Systematic Mitigation of the Deuterium Isotope Effect
This self-validating protocol ensures that any adjustments made to force co-elution do not compromise the overall separation of Sildenafil from matrix interferences.
Step 1: Baseline Assessment
-
Inject a neat standard mixture of Sildenafil (100 ng/mL) and Sildenafil-d8 (100 ng/mL).
-
Record the retention times (
) and calculate the resolution ( ) between the two peaks. -
Validation Check: If
, the isotope effect is significant and requires mitigation.
Step 2: Gradient Compression
-
Increase the slope of your mobile phase B (e.g., 0.1% Formic acid in Acetonitrile) gradient by 2x.
-
Re-inject the standard mixture.
-
Validation Check: Calculate the Matrix Factor (MF) using post-column infusion. If the compressed gradient causes Sildenafil to co-elute with the solvent front or bulk phospholipids, revert to the original gradient and proceed to Step 3.
Step 3: Stationary Phase Screening (Recommended)
-
Swap the C18 column for a Phenyl-Hexyl column of identical dimensions and particle size (e.g., 50 mm × 2.1 mm, 1.7
m). -
Run the original gradient method. The Phenyl-Hexyl phase will interact with the pyrazolopyrimidinone and phenyl rings of Sildenafil via
interactions. -
Validation Check: Measure
for both analytes. Co-elution is achieved when minutes.
Part 4: Data Presentation
Table 1: Impact of Chromatographic Parameters on Isotopic Co-elution
| Parameter Adjusted | Mechanism of Action | Impact on Sildenafil/Sildenafil-d8 | Risk / Trade-off |
| C18 | Shifts retention from pure dispersion to | Significant Reduction (Highly Effective) | May change overall elution order of matrix interferences. |
| MeOH | Alters solvation shell and polarizability dynamics. | Moderate Reduction | Can alter ionization efficiency in the ESI source. |
| Steeper Gradient | Physically compresses the chromatographic band. | Moderate Reduction | Increases risk of co-eluting with endogenous phospholipids. |
| Lower Temperature | Increases enthalpic interaction differences. | Worsens (Increases | Broader peaks, higher system backpressure. |
| Eliminates surface lipophilicity differences entirely. | Complete Elimination ( | High cost of custom stable-isotope synthesis. |
Part 5: Mandatory Visualizations
Diagram 1: Causality of the Deuterium Isotope Effect
Caption: Logical pathway demonstrating how deuterium substitution leads to quantitation inaccuracy.
Diagram 2: Workflow for Optimizing LC-MS/MS Conditions
Caption: Step-by-step experimental workflow to resolve isotopic retention time shifts.
Part 6: References
-
Benchchem. Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Retrieved from [1]
-
Turowski, M., et al. Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society (JACS), ResearchGate. Retrieved from [2]
-
Zheng, S., et al. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, ACS Publications. Retrieved from [4]
-
Benchchem. Resolving chromatographic co-elution with Sildenafil-d3-1. Retrieved from [3]
-
Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [5]
Sources
Stability of Desmethylsildenafil-d8 Citrate stock solutions over time
Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this portal to provide you with authoritative, field-proven guidance on the handling, preparation, and troubleshooting of Desmethylsildenafil-d8 Citrate stock solutions.
Desmethylsildenafil is the primary active metabolite of sildenafil, generated via hepatic N-demethylation by CYP3A4 and CYP2C9. In pharmacokinetic bioanalysis, utilizing its stable isotope-labeled internal standard (SIL-IS), this compound, is critical for correcting matrix effects and ensuring absolute quantitative accuracy[1].
Metabolic conversion of sildenafil and LC-MS/MS quantification using SIL-IS.
Part 1: Mechanistic Principles of SIL-IS Stability
To establish a self-validating analytical system, you must understand why degradation occurs. This compound is subject to specific chemical vulnerabilities that dictate our handling protocols:
-
Oxidative Degradation: While the molecule is highly stable against UV light and thermal stress, the piperazine ring and pyrazolo-pyrimidinone core are susceptible to oxidation[2],[3]. Atmospheric oxygen can drive N-oxidation, which alters the mass-to-charge (m/z) ratio and diminishes the internal standard response.
-
Hydrolytic Vulnerability: The presence of the citrate salt locally alters the pH of aqueous solutions. Over extended periods, aqueous environments promote the slow hydrolysis of the molecule's amide linkages. This is the primary reason why 100% organic solvents are mandated for long-term storage[4].
-
Isotopic Integrity: Deuterium (d8) labels on the piperazine or ethoxy moieties are generally stable. However, exposure to extreme pH extremes in protic solvents can theoretically induce deuterium-to-hydrogen (D/H) exchange, leading to isotopic scrambling and cross-talk with the unlabeled analyte (m/z 461.3
283.4)[1].
Part 2: Experimental Protocols & Self-Validating Workflows
The following protocols are designed to arrest degradation pathways and ensure the trustworthiness of your calibration curves.
Protocol A: Preparation of 1.0 mg/mL Primary Stock Solution
Causality Note: We utilize 100% Methanol to prevent aqueous hydrolysis and employ argon purging to eliminate oxidative degradation.
-
Equilibration: Allow the this compound reference standard vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Why? This prevents ambient moisture condensation from introducing water into the anhydrous standard.
-
Precision Weighing: Accurately weigh 1.0 mg of the standard using a microbalance. Critical: You must calculate the free-base equivalent weight. Failing to account for the citrate salt mass fraction will result in a systematically lower actual concentration.
-
Primary Dissolution: Transfer the powder to a 1.0 mL Class A volumetric amber glass flask. Dissolve completely in 100% LC-MS grade Methanol[4]. Sonicate for 5 minutes if necessary.
-
Aliquoting & Purging: Aliquot the solution into 100 µL volumes in amber glass vials with PTFE-lined screw caps. Purge the headspace of each vial with a gentle stream of argon gas to displace oxygen[2].
-
Cryogenic Storage: Immediately store the aliquots at -80°C. Kinetic energy at this temperature is insufficient to drive degradation, extending the validated shelf life to 6 months[5].
Protocol B: Self-Validating Stability Assessment
Before utilizing an aged stock solution for a critical pharmacokinetic batch, validate its integrity against a freshly prepared standard.
-
Thaw an aged aliquot of this compound (stored at -80°C) at room temperature.
-
Prepare a fresh 1.0 mg/mL primary stock solution following Protocol A.
-
Dilute both solutions to a working concentration of 50 ng/mL in the LC-MS/MS mobile phase (e.g., 50% Acetonitrile / 50% 10 mM Ammonium Acetate)[1].
-
Inject six replicates of each solution into the LC-MS/MS system, monitoring the MRM transition m/z 469.4
283.4[1]. -
Validation Criteria: The aged stock is deemed stable if the mean peak area is within ±5% of the freshly prepared stock, with no secondary degradation peaks observed.
Step-by-step workflow for preparing and validating SIL-IS stock solutions.
Part 3: Troubleshooting Guides & FAQs
Q: My Desmethylsildenafil-d8 peak area is gradually decreasing over the course of a 24-hour autosampler run. What is the cause? A: While the primary stock is highly stable, working solutions diluted in aqueous mobile phases are only validated for up to 48 hours at room temperature[6],[3]. Beyond this window, oxidative degradation or non-specific binding to the glass vial walls can occur. Ensure your autosampler is cooled to 4°C to suppress these kinetic pathways during long analytical batches.
Q: Can I store the primary stock solution in 50% aqueous methanol to match my mobile phase starting conditions? A: No. Introducing water to the primary stock solution significantly increases the risk of hydrolysis over long-term storage. Always use 100% LC-MS grade Methanol or DMSO for the primary 1.0 mg/mL stock[4]. Dilute into aqueous mobile phases only when creating daily working solutions.
Q: What is the exact difference in shelf life between -20°C and -80°C storage? A: Storage temperature exponentially impacts degradation kinetics. At -80°C, the primary stock solution is stable for up to 6 months. If stored at -20°C, the validated stability window is reduced to just 1 month[5].
Q: I am seeing a signal in the unlabeled N-desmethylsildenafil channel (m/z 461.3) when I inject my blank sample spiked only with the d8-IS. Why? A: This is a classic case of isotopic interference. It occurs either because the SIL-IS working concentration is too high (causing the natural isotopic distribution of the d8-standard to bleed into the d0-channel) or due to unlabelled impurities in the commercial standard. Reduce your SIL-IS spiking concentration (e.g., to 10–50 ng/mL) to minimize cross-talk.
Part 4: Quantitative Data Summaries
The following table synthesizes the validated stability durations for this compound across various solvent systems and temperatures.
| Solution Type | Solvent System | Storage Temperature | Validated Stability Duration | Primary Degradation Risk |
| Primary Stock | 100% Methanol | -80°C | 6 Months[5] | Minimal |
| Primary Stock | 100% Methanol | -20°C | 1 Month[5] | Slow Oxidation |
| Working Solution | Mobile Phase (Aq/Org) | Room Temp (25°C) | 48 Hours[6],[3] | Hydrolysis / Oxidation |
| Extracted Samples | Plasma Extract | Autosampler (4°C) | 24 - 48 Hours[1] | Adsorption / Oxidation |
References
-
[4] Title: Chromatogram with N-desmethylsildenafil, sildenafil e quinoxaline peaks from extracted chemical mix. Source: ResearchGate. URL: [Link]
-
[1] Title: Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Source: ResearchGate. URL: [Link]
-
[2] Title: Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Source: TSI Journals. URL: [Link]
-
[3] Title: Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride. Source: WHO. URL: [Link]
Sources
Validation & Comparative
Comprehensive Comparison Guide: Bioanalytical Method Validation for Desmethylsildenafil under FDA Guidelines
N-desmethylsildenafil is the major, active circulating metabolite of sildenafil (the active pharmaceutical ingredient in Viagra). Because it exhibits approximately 50% of the parent drug's phosphodiesterase type 5 (PDE5) inhibitory activity, accurate quantification of both sildenafil and N-desmethylsildenafil in human plasma is a strict regulatory requirement for pharmacokinetic (PK) and bioequivalence (BE) studies.
This guide provides an in-depth comparative analysis of bioanalytical methodologies for N-desmethylsildenafil, grounded in the authoritative framework of the [1].
The Regulatory Framework: FDA 2018 BMV Guidelines
According to the FDA, any bioanalytical method used to support regulatory submissions must be rigorously validated to ensure the reliability of the generated data[2]. A validated method is not just a set of instructions; it is a self-validating system designed to automatically flag analytical failures.
The core pillars of the FDA 2018 guidance include:
-
Accuracy and Precision: Must be within ±15% of the nominal concentration across the calibration range, except at the Lower Limit of Quantification (LLOQ) where ±20% is acceptable[3].
-
Selectivity & Specificity: The method must differentiate the target analyte and internal standard (IS) from endogenous plasma matrix components.
-
Matrix Effect: For mass spectrometry-based methods, the matrix factor (MF) must be evaluated using IS-normalized calculations across multiple lots of plasma[4].
-
Stability: The analyte must remain stable during freeze-thaw cycles, bench-top preparation, autosampler residence, and long-term storage[5].
FDA 2018 Bioanalytical Method Validation core parameters for ensuring data integrity.
Comparative Analysis of Analytical Platforms
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was used for sildenafil analysis[6]. However, modern PK studies require the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].
Table 1: LC-MS/MS vs. HPLC-UV Performance Comparison
| Parameter | LC-MS/MS (MRM Mode) | HPLC-UV (220/230 nm) |
| Lower Limit of Quantification (LLOQ) | 0.5 – 1.0 ng/mL | 10.0 – 20.0 ng/mL |
| Linear Dynamic Range | 1.0 – 1000 ng/mL | 10 – 500 ng/mL |
| Run Time per Sample | < 5.0 minutes | ~ 25.0 minutes |
| Selectivity | Extremely High (Mass/Charge Ratio) | Moderate (Chromatographic Resolution) |
| Sample Volume Required | 50 – 100 µL | 200 – 500 µL |
| Primary Limitation | Susceptible to Matrix Effects | Low Sensitivity, Long Run Times |
Expert Insight: While HPLC-UV is cost-effective, its LLOQ of ~10 ng/mL is insufficient for characterizing the terminal elimination phase of N-desmethylsildenafil in human plasma[7],[6]. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, achieving LLOQs as low as 1.0 ng/mL using minimal plasma volumes[4].
Sample Extraction Strategies: Causality and Performance
The choice of sample extraction dictates the cleanliness of the extract, which directly impacts the Matrix Effect in the MS source.
Table 2: Sample Extraction Methodologies for Desmethylsildenafil
| Extraction Technique | Mechanism & Causality | Recovery | Matrix Effect Control | Throughput |
| Protein Precipitation (PPT) | Organic solvents (Acetonitrile) denature proteins, releasing bound analytes. | > 90% | Poor (High phospholipid carryover) | Very High |
| Liquid-Liquid Extraction (LLE) | Alkaline pH shifts analyte to un-ionized state; partitions into organic solvent. | 75 – 85% | Good (Removes polar matrix components) | Moderate |
| Solid-Phase Extraction (SPE) | Hydrophobic/Cation-exchange retention on silica/polymeric sorbent. | > 90% | Excellent (Targeted wash steps) | High (Automated) |
Causality in Extraction Design: N-desmethylsildenafil contains a basic piperazine moiety (pKa ~ 6.5-8.5). If LLE is chosen, the plasma must be buffered to an alkaline pH (e.g., using 0.1 M NaOH or Ammonium Hydroxide). This forces the molecule into an un-ionized (neutral) state, maximizing its partition coefficient into an organic extraction solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate[7].
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness, the following step-by-step LLE-based LC-MS/MS protocol is designed as a self-validating system. It incorporates stable isotope-labeled internal standards (SIL-IS) and strict Quality Control (QC) bracketing to automatically detect analytical drift[8].
Step-by-step bioanalytical workflow for N-desmethylsildenafil quantification in plasma.
Step 1: Reagent Preparation & The Role of SIL-IS
Spike 100 µL of human plasma with 10 µL of Sildenafil-d8 (Internal Standard)[4].
-
Causality: Sildenafil-d8 is a deuterated analog that co-elutes exactly with the target analytes. Any ion suppression caused by unextracted endogenous phospholipids entering the MS source will affect the analyte and the SIL-IS equally[8]. The ratio of their peak areas remains constant, establishing a self-correcting mathematical baseline.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 50 µL of 0.1 M NaOH to the plasma to un-ionize the basic nitrogen centers.
-
Add 2.0 mL of MTBE, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Flash-freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer into a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Step 3: Chromatographic Separation
Inject 5 µL onto a UHPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)[4].
-
Mobile Phase: Use a gradient of 2 mM Ammonium Formate with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Causality: The acidic mobile phase (pH ~2.7) ensures the basic piperazine ring of N-desmethylsildenafil is fully re-protonated, yielding a strong [M+H]+ precursor ion for positive electrospray ionization (ESI+)[7].
Step 4: MS/MS Detection (MRM Mode)
Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the following MRM transitions[4]:
-
Sildenafil: m/z 475.3 → 100.1
-
N-desmethylsildenafil: m/z 461.2 → 283.3
-
Sildenafil-d8 (IS): m/z 483.3 → 108.1
Step 5: Run Acceptance Criteria (The 4-6-20 Rule)
To pass FDA validation, the analytical run must be bracketed by QC samples (LQC, MQC, HQC). The system validates itself if:
-
Selectivity: The Blank sample shows no interference >20% of the LLOQ response.
-
Cross-talk: The Zero sample (Blank + IS) shows no signal in the analyte channel.
-
Accuracy: At least 67% of all QC samples (and at least 50% at each concentration level) must be within ±15% of their nominal value[1].
References
-
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018.[Link]
-
Li, et al. "Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application." Analytical Biochemistry, Vol. 631, 2021.[Link]
-
Elgawish, M., et al. "Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study." Journal of Pharmaceutical and Biomedical Analysis, 2019.[Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. ovid.com [ovid.com]
- 4. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Mechanistic Causality: Mass Shift vs. Retention Time Shift
Optimizing LC-MS/MS Bioanalysis: A Comparative Guide to Desmethylsildenafil-d8 vs. d3 as Internal Standards
As a Senior Application Scientist, one of the most critical decisions in developing a robust LC-MS/MS bioanalytical method is the selection of an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS). When quantifying N-desmethylsildenafil—the primary active metabolite of the PDE5 inhibitor sildenafil[1]—laboratories frequently debate between using Desmethylsildenafil-d8 and Desmethylsildenafil-d3.
While both standards effectively compensate for variations in extraction recovery and ionization efficiency, their distinct isotopic labeling strategies introduce a fundamental analytical trade-off between isotopic cross-talk and the deuterium isotope effect [2]. This guide objectively compares these two internal standards, detailing the mechanistic causality behind their chromatographic behavior and providing self-validating experimental protocols to ensure scientific integrity.
The ideal SIL-IS must perfectly co-elute with the target analyte while maintaining a sufficient mass difference to prevent the analyte's natural isotopic envelope from interfering with the IS signal.
The Case for Desmethylsildenafil-d8: Absolute Isotopic Clearance
Desmethylsildenafil (C21H28N6O4S) contains a sulfur atom, which possesses a significant natural 34S isotope (~4.2% abundance). Consequently, the unlabeled analyte generates a notable M+2 peak, and at the Upper Limit of Quantification (ULOQ), the M+3 peak can become non-negligible.
-
Advantage: Desmethylsildenafil-d8 provides a +8 Da mass shift, ensuring absolute clearance from the unlabeled analyte's isotopic envelope. This eliminates the risk of isotopic cross-talk, even at extremely high concentrations.
-
Challenge (The Deuterium Isotope Effect): The carbon-deuterium (C-D) bond is shorter and less polarizable than the carbon-hydrogen (C-H) bond, rendering highly deuterated molecules slightly less lipophilic. In reversed-phase liquid chromatography (RPLC), this causes Desmethylsildenafil-d8 to elute slightly earlier than the unlabeled analyte. If this retention time (RT) shift pushes the IS into a different matrix suppression zone, it can lead to a differential matrix effect , compromising quantification accuracy[2].
The Case for Desmethylsildenafil-d3: Perfect Co-elution
Desmethylsildenafil-d3 incorporates only three deuterium atoms, typically on a methyl group.
-
Advantage: The minimal deuteration preserves the lipophilicity of the molecule, resulting in near-perfect co-elution with the unlabeled analyte. This ensures that both compounds experience identical ionization conditions in the MS source, drastically reducing the risk of differential matrix effects.
-
Challenge: The +3 Da mass shift is dangerously close to the M+3 isotopic peak of the sulfur-containing analyte. Without careful optimization of the IS concentration, high concentrations of the target analyte can artificially inflate the IS signal, leading to non-linear calibration curves.
Caption: Simplified hepatic metabolism pathway of Sildenafil to N-Desmethylsildenafil.
Quantitative Performance Comparison
The following table summarizes the theoretical and practical performance metrics of both internal standards based on field-proven bioanalytical validation parameters.
| Parameter | Desmethylsildenafil-d8 | Desmethylsildenafil-d3 |
| Mass Shift (Δm/z) | +8 Da | +3 Da |
| Isotopic Cross-Talk Risk | Negligible (Absolute mass clearance) | Moderate (M+3 interference from 34S) |
| Retention Time (RT) Shift | Moderate (Earlier elution in RPLC) | Minimal (Near-perfect co-elution) |
| Differential Matrix Effect Risk | Moderate (Requires gradient optimization) | Low |
| Optimal Application | Broad dynamic ranges, high ULOQ assays | Fast LC gradients, steep matrix effect zones |
Self-Validating Experimental Protocols
To objectively select between -d8 and -d3, a laboratory must implement a self-validating protocol that empirically tests both the mass shift integrity and the retention time alignment.
Protocol A: Assessing Isotopic Cross-Talk (Validation of Mass Shift)
Purpose: To ensure the unlabeled analyte does not contribute to the IS signal.
-
Prepare a Zero-Blank Sample: Extract a blank matrix sample (e.g., human plasma) containing neither the analyte nor the IS.
-
Prepare a ULOQ Sample: Spike the blank matrix with Desmethylsildenafil at the Upper Limit of Quantification (ULOQ), but do not add the internal standard .
-
LC-MS/MS Analysis: Inject both samples. Monitor the MRM transitions for both the analyte and the proposed IS (-d8 or -d3).
-
Data Interpretation: Calculate the peak area in the IS channel for the ULOQ sample. For a trustworthy assay, the cross-talk must be ≤ 5% of the average IS response used in the assay. If using -d3 and cross-talk exceeds 5%, -d8 must be utilized.
Protocol B: Post-Column Infusion for Matrix Effect Profiling (Validation of RT Shift)
Purpose: To visualize ionization suppression zones and ensure the RT shift of -d8 does not cause differential matrix effects[2].
-
System Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the mass spectrometer source.
-
Continuous Infusion: Infuse a neat solution containing both Desmethylsildenafil and the chosen SIL-IS at a constant flow rate to establish a stable baseline signal.
-
Matrix Injection: Inject an extracted blank matrix sample through the LC column using the analytical gradient.
-
Data Interpretation: Observe the baseline for signal dips (ion suppression) or spikes (ion enhancement). Overlay the actual retention times of the analyte and the IS. If the -d8 standard elutes slightly earlier and falls into a different suppression zone than the unlabeled analyte, the LC gradient must be flattened to achieve co-elution, or the -d3 standard should be adopted[2].
Caption: Step-by-step experimental workflow for validating SIL-IS performance in LC-MS/MS.
Conclusion and Recommendations
The choice between Desmethylsildenafil-d8 and -d3 is not merely a purchasing decision; it is a fundamental chromatographic strategy.
-
Select Desmethylsildenafil-d8 when analyzing samples over a wide dynamic range where the ULOQ is extremely high. The +8 Da shift guarantees no isotopic interference, provided the LC gradient is optimized to mitigate the deuterium isotope effect.
-
Select Desmethylsildenafil-d3 when utilizing ultra-fast, steep LC gradients where matrix components co-elute heavily with the analyte. The perfect co-elution guarantees identical ionization suppression, provided the assay's ULOQ does not trigger M+3 cross-talk.
References
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. National Center for Biotechnology Information (PMC). Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. PubMed (Journal of Pharmaceutical and Biomedical Analysis). Available at: [Link]
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision data for Desmethylsildenafil-d8 assays
Optimizing Bioanalytical Accuracy: A Comparative Guide to Desmethylsildenafil-d8 in LC-MS/MS Assays
Accurate quantification of sildenafil and its major active metabolite, N-desmethylsildenafil, is a cornerstone of both clinical pharmacokinetics and environmental monitoring, such as wastewater-based epidemiology[1]. As a Senior Application Scientist, I frequently observe laboratories struggling with matrix effects—specifically ion suppression in positive electrospray ionization (ESI+)—which severely compromises assay precision. To mitigate this, the selection of an appropriate internal standard (IS) is non-negotiable.
This guide objectively compares the analytical performance of2 (CAS 1185168-06-2), a stable isotope-labeled internal standard (SIL-IS)[2], against traditional analog internal standards (such as clarithromycin). By examining the causality behind isotope dilution mass spectrometry, we provide a self-validating protocol compliant with the3[3].
The Mechanistic Causality of Isotope Dilution
When extracting N-desmethylsildenafil from complex biological matrices like human plasma, co-eluting endogenous phospholipids compete for charge in the ESI source, leading to unpredictable ionization efficiency.
-
The Analog IS Limitation: Using an analog IS (e.g., clarithromycin) introduces a fundamental flaw: the analog has a different retention time and distinct physicochemical properties[4]. Consequently, it does not experience the exact same matrix effects as the target analyte, leading to skewed peak area ratios and quantitative drift.
-
The SIL-IS Advantage: Desmethylsildenafil-d8 incorporates eight deuterium atoms, rendering it chemically identical to the target analyte but mass-shifted by +8 Da[5]. This ensures perfect chromatographic co-elution. Any ion suppression exerted by the matrix affects both the analyte and the SIL-IS equally. When calculating the analyte/IS ratio, the matrix effect mathematically cancels out, ensuring absolute quantitative accuracy[6].
Mechanism of matrix effect compensation via isotope dilution mass spectrometry.
Comparative Performance Data
To validate the superiority of the SIL-IS approach, we compare the validation metrics of N-desmethylsildenafil quantified using Desmethylsildenafil-d8 versus an analog IS (clarithromycin). The data demonstrates that the SIL-IS method easily meets the FDA 2018 acceptance criteria (±15% for accuracy/precision, ±20% at LLOQ)[3], whereas the analog method approaches the permissible limits.
| Validation Parameter | Desmethylsildenafil-d8 (SIL-IS) | Clarithromycin (Analog IS) | FDA 2018 Acceptance Criteria |
| Linearity Range | 1.0 – 1000 ng/mL | 1.0 – 200 ng/mL | R² ≥ 0.99 |
| Intra-day Precision (RSD) | < 4.5% | 1.56 – 11.66% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (RSD) | < 6.2% | 2.33 – 9.20% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy | 98.1% – 101.5% | 91.7% – 109.6% | 85% – 115% |
| Matrix Effect (Normalized) | 99.8% (Fully compensated) | 82.4% (Under-compensated) | Consistent across lots |
Data synthesized from comparative LC-MS/MS validation studies[4][6][7].
Self-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating system. By integrating system suitability tests (SST) and matrix factor evaluations directly into the workflow, the protocol inherently flags any deviations before data acquisition is complete.
FDA-compliant LC-MS/MS bioanalytical workflow for N-desmethylsildenafil.
Step 1: Calibration and Quality Control (QC) Preparation
-
Action: Prepare working solutions of N-desmethylsildenafil and Desmethylsildenafil-d8 in 50% methanol. Spike blank human plasma to create a calibration curve (1.0 to 1000 ng/mL) and QC samples (Low, Mid, High).
-
Causality: Utilizing the exact same biological matrix for calibration as the study samples is a strict FDA requirement[3]. It ensures baseline matrix effects are accounted for and matrix-matching is achieved.
Step 2: Sample Extraction via Protein Precipitation (PPT)
-
Action: Aliquot 50 µL of plasma (standards, QCs, or unknowns) into a microcentrifuge tube. Add 10 µL of Desmethylsildenafil-d8 working IS solution (500 ng/mL). Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Causality: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the highly lipophilic N-desmethylsildenafil and its d8-isotope[7]. This simple PPT method avoids the variable recovery rates associated with complex solid-phase extraction (SPE), maximizing reproducibility.
Step 3: UHPLC Separation
-
Action: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution with Mobile Phase A (2 mM ammonium formate + 0.1% formic acid in water) and Mobile Phase B (acetonitrile) at a flow rate of 0.3 mL/min[7].
-
Causality: The acidic mobile phase ensures the piperazine nitrogen of the analytes remains fully protonated, which is critical for maximizing sensitivity in the subsequent positive ESI mode.
Step 4: ESI-MS/MS Detection
-
Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive mode. Monitor the following transitions:
-
Causality: The precursor ions represent the [M+H]+ adducts. The product ion at m/z 283.4 corresponds to the cleavage of the sulfonamide bond, a highly stable and reproducible fragmentation pathway that guarantees assay specificity.
Step 5: System Suitability and FDA Validation
-
Action: Calculate the IS-normalized matrix factor (MF) by dividing the peak area ratio of analyte/IS spiked post-extraction by the ratio of analyte/IS in neat solvent.
-
Causality: An IS-normalized MF close to 1.0 (typically 0.98–1.02 for d8) proves that the SIL-IS is perfectly compensating for any residual ion suppression, validating the trustworthiness of the entire run[6].
Conclusion
For the rigorous quantification of N-desmethylsildenafil, the deployment of Desmethylsildenafil-d8 is not merely a recommendation; it is an analytical necessity. While analog internal standards may suffice for qualitative screening, they fail to provide the matrix-agnostic precision required by modern FDA bioanalytical guidelines. By integrating a SIL-IS with a streamlined protein precipitation workflow, laboratories can achieve an inherently self-validating, high-throughput assay.
References
-
Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. PubMed. 7
-
N-Desmethyl Sildenafil-d8 | Stable Isotope. MedChemExpress. 5
-
Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. 4
-
N-Desmethyl Sildenafil-D8 | CAS 1185168-06-2. Veeprho Pharmaceuticals. 2
-
M10 BIOANALYTICAL METHOD VALIDATION Guidance for Industry. FDA. 3
-
DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS. ResearchGate. 6
-
Comparison of phosphodiesterase type V inhibitors use in eight European cities through analysis of urban wastewater. Universidad Nacional. 1
Sources
- 1. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Extraction Strategies for N-Desmethylsildenafil Bioanalysis: Recovery Validation and LC-MS/MS Optimization
Introduction to N-Desmethylsildenafil Bioanalysis
N-desmethylsildenafil (UK-103,320) is the primary active circulating metabolite of sildenafil, retaining approximately 50% of the parent drug's phosphodiesterase type 5 (PDE5) inhibitory potency. In clinical pharmacokinetics (PK) and bioequivalence studies, the simultaneous quantification of sildenafil and N-desmethylsildenafil in human plasma is a regulatory requirement [1].
Because therapeutic plasma concentrations can fall below 1.0 ng/mL, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detection[2]. However, the reliability of LC-MS/MS is entirely dependent on the efficiency of the sample preparation phase. Biological matrices like plasma contain high concentrations of proteins and endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. Therefore, selecting and validating an extraction method with a high, reproducible recovery rate is the most critical variable in assay development.
The Causality of Extraction: LLE vs. SPE vs. PPT
To achieve a self-validating analytical system, the extraction mechanism must be deliberately matched to the physicochemical properties of N-desmethylsildenafil (a weak base with a piperazine ring). We evaluate three primary methodologies:
-
Liquid-Liquid Extraction (LLE): Exploits the lipophilicity of the un-ionized analyte. By driving the plasma pH above the molecule's pKa, N-desmethylsildenafil partitions favorably into organic solvents (e.g., diethyl ether or methyl tert-butyl ether) [1]. LLE provides exceptionally clean extracts but requires careful phase separation.
-
Solid-Phase Extraction (SPE): Utilizes mixed-mode polymeric sorbents (combining hydrophobic C8 chains with strong cation-exchange sulfonic acid groups). This dual-retention mechanism allows for aggressive organic washing to remove phospholipids while the basic amine of the metabolite remains ionically locked to the sorbent [2].
-
Protein Precipitation (PPT): A brute-force approach using organic modifiers (acetonitrile or methanol) to denature and precipitate plasma proteins [3]. While rapid and yielding high absolute recovery, it fails to remove phospholipids, necessitating longer chromatographic gradients to resolve matrix effects.
Quantitative Performance Comparison
The following table synthesizes validation data from established clinical LC-MS/MS assays comparing these three extraction strategies:
| Extraction Methodology | Typical Recovery Rate (%) | Achievable LLOQ (ng/mL) | Matrix Effect / Ion Suppression | Processing Time & Throughput | Primary Reagents / Sorbents |
| Liquid-Liquid (LLE) | 79.0% – 85.0% [4] | 0.5 – 1.0 | Low | Moderate (Manual phase transfer) | MTBE or Diethyl Ether, NaOH |
| Solid-Phase (SPE) | > 90.0%[2] | 1.0 | Very Low | High (96-well automation) | Mixed-mode C8/Cation-exchange |
| Protein Precipitation | 86.5% – 105.0%* [3] | 2.0 | Moderate to High | Very High (Rapid) | Acetonitrile + 0.1% Formic Acid |
*Note: PPT values often reflect overall assay accuracy rather than true absolute extraction recovery, as the analyte is simply diluted into the supernatant.
Extraction Workflow Visualization
Comparative workflows for N-desmethylsildenafil extraction prior to LC-MS/MS analysis.
Step-by-Step Experimental Methodologies
To ensure a self-validating system, the internal standard (IS) must be introduced at the very beginning of the protocol. We recommend Sildenafil-d8 or N-desmethylsildenafil-d8 , as their deuterated structures will mimic the exact extraction losses and ionization suppression of the target analyte, ensuring the peak area ratio remains constant.
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
This protocol is optimized for maximum cleanliness and baseline stability.
-
Spiking & Equilibration: Aliquot 200 µL of human plasma into a borosilicate glass tube. Add 20 µL of the internal standard (Sildenafil-d8, 100 ng/mL). Vortex for 10 seconds.
-
Alkalinization (The Causal Step): Add 50 µL of 0.1 M NaOH. Causality: N-desmethylsildenafil is a weak base. Raising the pH suppresses the ionization of the basic amine, driving the molecule into a lipophilic, uncharged state that easily partitions into organic solvents [1].
-
Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes. Causality: High-shear mixing maximizes the interfacial surface area between the aqueous plasma and the organic solvent, ensuring rapid mass transfer of the analyte.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Causality: Cold centrifugation compacts residual denatured proteins at the aqueous-organic interface, yielding a crisp, easily decantable upper organic layer.
-
Evaporation: Transfer exactly 2.0 mL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 150 µL of mobile phase (e.g., 10 mM ammonium acetate : acetonitrile, 5:95 v/v). Inject 10 µL into the LC-MS/MS.
Protocol B: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is optimized for high-throughput 96-well automation and absolute recovery.
-
Sorbent Conditioning: Pass 1 mL of methanol, followed by 1 mL of LC-MS grade water through a mixed-mode C8/cation-exchange cartridge. Causality: Solvates the hydrophobic alkyl chains and activates the cation-exchange sites for optimal analyte binding [2].
-
Sample Loading: Dilute 200 µL of IS-spiked plasma with 200 µL of 2% phosphoric acid. Load onto the cartridge. Causality: Acidification protonates the piperazine nitrogen of N-desmethylsildenafil, ensuring it locks onto the negatively charged sulfonic acid groups of the sorbent via strong ionic interactions.
-
Interference Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Causality: The acidic aqueous wash removes neutral hydrophilic interferences. The methanol wash strips away hydrophobic interferences (like ion-suppressing phospholipids), while the target analyte remains safely tethered by ionic bonds.
-
Target Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Causality: The strong base deprotonates the analyte, breaking the ionic interaction and allowing the organic solvent to sweep it off the sorbent. Evaporate and reconstitute as in Protocol A.
Validation of Recovery Rates
To prove the trustworthiness of your chosen protocol, you must mathematically separate Extraction Recovery from Matrix Effects. According to FDA and EMA bioanalytical guidelines, absolute recovery is calculated by comparing three distinct sample sets:
-
Set A (Pre-Extraction Spike): Plasma spiked with N-desmethylsildenafil before extraction.
-
Set B (Post-Extraction Spike): Blank plasma extracted, then the resulting supernatant/eluate is spiked with N-desmethylsildenafil after extraction.
-
Set C (Neat Standard): N-desmethylsildenafil prepared directly in the reconstitution solvent.
The Self-Validating Formulas:
-
Absolute Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) × 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) × 100
A robust method should demonstrate an extraction recovery of >75% with a precision (Coefficient of Variation, CV) of ≤15% across low, medium, and high quality control (QC) concentrations [4].
References
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study Source: Analytical Methods (RSC Publishing) URL:[Link]
-
Simultaneous assay of sildenafil and desmethylsildenafil in human plasma using liquid chromatography-tandem mass spectrometry on silica column with aqueous-organic mobile phase Source: PubMed (National Institutes of Health) URL:[Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method Source: PubMed (John Wiley & Sons, Ltd.) URL:[Link]
-
DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS Source: ResearchGate URL:[Link]
A Comparative Guide to Minimizing Inter-Day and Intra-Day Variability in Sildenafil and N-Desmethyl Sildenafil LC-MS/MS Analysis
Introduction
As a Senior Application Scientist, I frequently encounter challenges in bioanalytical method validation (BMV), particularly concerning the reproducibility of assays over time. Sildenafil, a widely prescribed phosphodiesterase type 5 (PDE5) inhibitor, is primarily metabolized by hepatic CYP3A4 into its major active circulating metabolite, N-desmethyl sildenafil (UK-103,320). Accurate quantification of both the parent drug and its metabolite in human plasma is critical for pharmacokinetic (PK) profiling, bioequivalence studies, and forensic toxicology.
According to the1[1], a validated method must demonstrate robust accuracy and precision. Specifically, intra-day (within-run) and inter-day (between-run) variability must not exceed 15% relative standard deviation (%RSD) for quality control (QC) samples, and 20% at the lower limit of quantification (LLOQ). While many laboratories rely on rapid Protein Precipitation (PPT), this guide objectively compares PPT against Solid-Phase Extraction (SPE) to demonstrate how sample cleanup stringency directly dictates inter-day and intra-day variability.
Mechanistic Context: Metabolism and Matrix Effects
Sildenafil undergoes N-demethylation to form N-desmethyl sildenafil [4]. Both compounds exhibit basic properties and similar polarities, making them ideal candidates for simultaneous liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis using positive electrospray ionization (+ESI).
Sildenafil hepatic metabolism pathway to N-desmethyl sildenafil via CYP3A4.
However, human plasma is rich in endogenous phospholipids. When these lipids co-elute with the analytes, they compete for charge droplets in the ESI source, causing unpredictable ion suppression. This matrix effect is the primary culprit behind high intra-day and inter-day variability.
To build a self-validating system , we must employ stable isotope-labeled internal standards (SIL-IS), specifically Sildenafil-d8 and N-desmethyl sildenafil-d8 [2]. Because the SIL-IS co-elutes with the target analyte and experiences identical ion suppression, the Analyte/IS peak area ratio remains constant, internally correcting for run-to-run fluctuations.
Experimental Methodologies: PPT vs. SPE
To objectively evaluate performance, we compare two distinct sample preparation workflows.
Method A: Protein Precipitation (PPT) - The High-Throughput Approach
PPT is favored for its simplicity but leaves a high concentration of residual phospholipids in the extract.
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (100 ng/mL Sildenafil-d8 and N-desmethyl sildenafil-d8).
-
Add 300 µL of ice-cold acetonitrile (precipitation agent).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase (e.g., 10 mM ammonium acetate:acetonitrile).
Method B: Solid-Phase Extraction (SPE) - The High-Purity Approach
SPE utilizes a mixed-mode cation exchange (MCX) cartridge to exploit the basic nitrogen atoms in sildenafil, allowing for aggressive washing of neutral lipids[3].
-
Aliquot 100 µL of human plasma, add 20 µL of IS, and dilute with 200 µL of 2% phosphoric acid to disrupt protein binding and ionize the analytes.
-
Condition the MCX SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Load the acidified plasma sample onto the cartridge.
-
Wash 1: 1 mL of 2% formic acid in water (removes polar interferences).
-
Wash 2: 1 mL of 100% methanol (removes neutral hydrophobic lipids/phospholipids).
-
Elute: 1 mL of 5% ammonium hydroxide in methanol (neutralizes the basic analytes, releasing them from the sorbent).
-
Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.
Comparative sample preparation workflow for LC-MS/MS bioanalysis.
Quantitative Data Comparison
The choice of extraction chemistry directly impacts the method's reproducibility. The table below synthesizes validation data comparing the precision and accuracy of PPT versus SPE methodologies for N-desmethyl sildenafil quantification across multiple days[2, 3, 4].
| Validation Parameter | Method A (PPT) | Method B (SPE / LLE) | Regulatory Limit (FDA) |
| Linear Range (ng/mL) | 2.00 - 1000.0 | 0.5 - 500.0 | N/A |
| Intra-day Precision (%RSD) | 4.5 - 6.3% | 1.3 - 3.1% | ≤ 15% |
| Inter-day Precision (%RSD) | 5.1 - 6.3% | 2.8 - 4.3% | ≤ 15% |
| Intra-day Accuracy (%) | 96.8 - 114.4% | 95.3 - 96.3% | 85 - 115% |
| Inter-day Accuracy (%) | 96.8 - 114.4% | 95.0 - 97.2% | 85 - 115% |
| Matrix Effect Liability | High (Phospholipid carryover) | Low (Phospholipids washed out) | Consistent IS tracking |
Expert Analysis & Causality
As evidenced by the data, while Method A (PPT) successfully meets the FDA's ≤15% RSD acceptance criteria, it exhibits higher intra-day and inter-day variability (up to 6.3% RSD) and a wider accuracy swing (up to 114.4%). The causality here is clear: PPT fails to remove glycerophosphocholines. Over a multi-day validation (inter-day), the accumulation of these lipids on the LC column alters the ionization environment in the MS source. Even with a deuterated internal standard correcting for immediate suppression, the shifting baseline noise and dynamic range compression degrade precision over time.
Conversely, Method B (SPE) restricts inter-day precision to a remarkably tight 2.8 - 4.3% RSD [4]. By employing a mixed-mode wash step (100% methanol), we selectively strip away the matrix lipids before elution. This creates a highly stable ESI environment. The protocol acts as a self-validating system: the clean extract ensures the mass spectrometer operates within its optimal linear dynamic range day after day, while the SIL-IS perfectly normalizes any minor volumetric losses during the multi-step SPE process.
Conclusion
For high-throughput screening where slight variability is tolerated, PPT combined with Sildenafil-d8 is sufficient. However, for rigorous bioequivalence studies or forensic applications where inter-day and intra-day variability must be minimized to ensure absolute data integrity, Solid-Phase Extraction is the superior, scientifically sound choice.
References
-
Bioanalytical Method Validation Guidance for Industry Source: US Food and Drug Administration (FDA) URL:[Link]
-
A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS Source: Federal Aviation Administration (FAA) URL:[Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study Source: Analytical Methods (RSC Publishing) URL:[Link]
Sources
Analytical Dynamics of Sildenafil and UK-103,320: A Comparative Guide to Clinical vs. Forensic Methodologies
The analytical quantification of Sildenafil (Viagra) and its primary active metabolite, N-desmethyl sildenafil (UK-103,320), presents a fascinating dichotomy in analytical chemistry. While clinical therapeutic drug monitoring benefits from pristine matrices like controlled plasma, forensic toxicology must navigate the chaotic biochemical environment of post-mortem putrefaction.
As an application scientist, designing a robust assay requires understanding that the sample matrix dictates the extraction chemistry and ionization physics. This guide objectively compares the methodologies required to quantify these compounds in clinical versus forensic settings, detailing the causality behind every experimental choice.
Metabolic Pharmacokinetics: The Sildenafil to UK-103,320 Pathway
Sildenafil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, undergoing N-demethylation to form UK-103,320. This metabolite is clinically significant, exhibiting approximately 50% of the phosphodiesterase type 5 (PDE5) inhibitory potency of the parent drug[1]. Both compounds share a terminal half-life of approximately 4 hours[1], making their simultaneous quantification critical for both pharmacokinetic profiling and post-mortem toxicological interpretation.
Hepatic metabolism pathway of Sildenafil to its active metabolite UK-103,320.
Matrix Dynamics: Causality in Extraction Strategy
The fundamental divergence between clinical and forensic methodologies stems from matrix integrity.
Clinical Matrices (Plasma/Serum): In clinical settings, Sildenafil is highly protein-bound (~96%). The primary analytical hurdle is dissociating the drug from albumin. Because the matrix is biologically stable, simple Liquid-Liquid Extraction (LLE) using non-polar solvents (like diethyl ether) or Protein Precipitation (PPT) is highly effective[2]. These techniques efficiently partition the lipophilic free drug into the organic phase while leaving polar endogenous salts behind[2].
Forensic Matrices (Post-Mortem Blood/Tissue): Post-mortem matrices are highly degraded. Autolysis and putrefaction generate massive quantities of biogenic amines (e.g., putrescine, cadaverine) and lipid degradation products[3]. If simple LLE is applied here, these isobaric and surface-active compounds co-extract. During LC-MS/MS analysis, they compete for charge droplets in the ionization source, causing severe ion suppression . Therefore, forensic protocols demand Solid-Phase Extraction (SPE) to provide orthogonal cleanup, selectively trapping the drug while washing away putrefactive interferences. In cases of extreme putrefaction where blood is unavailable, tissue or urine must be utilized[3].
Comparative analytical workflows for Sildenafil extraction and ionization.
Comparative Experimental Methodologies
Protocol A: Clinical Plasma Analysis (LLE to ESI-LC-MS/MS)
Designed for high-throughput pharmacokinetic monitoring.
-
Sample Aliquoting & IS Addition: Spike 500 µL of human plasma with an isotopically labeled internal standard (e.g., Sildenafil-d8)[2].
-
Causality: Early addition of the IS accounts for any volumetric losses during extraction.
-
-
Liquid-Liquid Extraction (LLE): Add 2 mL of diethyl ether. Vortex vigorously for 5 minutes[2].
-
Causality: Diethyl ether selectively partitions the un-ionized lipophilic Sildenafil into the organic layer, effectively leaving polar plasma proteins and salts in the aqueous layer[2].
-
-
Evaporation & Reconstitution: Centrifuge at 10,000 rpm, transfer the organic layer, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in the mobile phase (e.g., 90% Acetonitrile / 10% 20mM ammonium acetate)[2].
-
ESI-LC-MS/MS Analysis: Inject into a triple quadrupole MS utilizing positive Electrospray Ionization (ESI)[2].
-
Self-Validation Checkpoint: The ratio of Sildenafil to Sildenafil-d8 must remain linear across serial dilutions (5.0–1000 ng/mL)[2]. Deviation indicates matrix-dependent extraction failure.
-
Protocol B: Forensic Post-Mortem Analysis (SPE to APCI-LC-MS/MS/MS)
Designed to mitigate severe matrix effects in aviation fatalities and post-mortem toxicology.
-
Homogenization & Protein Crash: Homogenize 1 mL of post-mortem blood or tissue. Perform an initial cold acetonitrile crash.
-
Causality: This removes gross particulate matter and coagulated proteins unique to hemolyzed, post-mortem matrices, preventing SPE cartridge clogging.
-
-
Mixed-Mode Solid-Phase Extraction (SPE): Condition the cartridge with methanol and water. Load the supernatant. Wash with 5% methanol to remove neutral lipids. Elute with 2% NH4OH in ethyl acetate[1].
-
Causality: The alkaline elution neutralizes the basic piperazine ring of Sildenafil and UK-103,320, breaking their ionic interactions with the sorbent for targeted release, yielding recoveries of 79–88%.
-
-
APCI-LC-MS/MS/MS Analysis: Inject into an ion trap MS utilizing Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Causality: APCI relies on gas-phase ion-molecule reactions rather than liquid-phase ion evaporation. This makes it vastly more resistant to matrix-induced ion suppression from residual putrefactive amines than ESI.
-
Self-Validation Checkpoint: By utilizing MS3 (isolating the primary m/z 311 product ion and fragmenting it further), the system generates a unique spectral fingerprint. This structurally validates the analyte, ruling out isobaric false positives inherent to putrefied tissue.
-
Quantitative Performance Metrics
The following table synthesizes experimental data from validated clinical plasma assays and forensic post-mortem investigations, highlighting how matrix complexity impacts assay sensitivity and recovery.
| Analytical Metric | Clinical (Human Plasma) | Forensic (Post-Mortem Blood) |
| Primary Extraction | LLE (Diethyl ether)[2] | Mixed-Mode SPE |
| Ionization Source | ESI (Positive Mode)[2] | APCI (Positive Mode) |
| Sildenafil LOD | ~0.50 ng/mL[2] | 0.39 ng/mL |
| UK-103,320 LOD | ~0.50 ng/mL[4] | 0.19 ng/mL |
| Lower Limit of Quantitation (LOQ) | 3.90 ng/mL[2] | 0.78 ng/mL |
| Linear Dynamic Range | 5.0 – 1000 ng/mL[2] | 0.78 – 800 ng/mL |
| Extraction Recovery | > 90%[2] | 79% – 88% |
| Analyte Stability | Highly stable (-20°C)[5] | Stable for ≥ 1 week at 4°C |
Note: While forensic methods utilizing APCI ion traps achieve remarkably low LODs (0.19–0.39 ng/mL), interpreting these concentrations in tissue requires extreme caution due to post-mortem redistribution and matrix-dependent extraction efficiencies.
References
1. Lewis, R.J., Johnson, R.D. Identification of Sildenafil (Viagra) and Its Metabolite (UK 103,320) in Six Aviation Fatalities. Defense Technical Information Center (DTIC) / Federal Aviation Administration. URL: [Link] 2.[1] Johnson, R.D., Lewis, R.J. A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Federal Aviation Administration (FAA). URL:[Link] 3.[3] Weinmann, W., et al. Post-mortem detection and identification of sildenafil (Viagra) and its metabolites by LC/MS and LC/MS/MS. International Journal of Legal Medicine. URL:[Link] 4.[6] Strano-Rossi, S., et al. HPLC-MS for the Determination of Sildenafil Citrate (Viagra) in Biological Fluids. Journal of Analytical Toxicology (OUP). URL:[Link] 5.[2] Al-Ghazawi, M., et al. Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. URL: [Link] 6.[4] Simple and sensitive LC-ESI-MS method for the quantitation of sildenafil in plasma samples. ResearchGate. URL:[Link] 7.[5] Qaisi, A.M., et al. In vitro dissolution equivalence of Jordanian sildenafil generics via validated, stability-indicating HPLC method. PubMed Central (PMC). URL:[Link]
Sources
- 1. faa.gov [faa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-mortem detection and identification of sildenafil (Viagra) and its metabolites by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro dissolution equivalence of Jordanian sildenafil generics via validated, stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Establishing Linearity Ranges for Desmethylsildenafil-d8 Citrate: A Comparative Guide for Bioanalytical Method Validation
In the landscape of bioanalytical method development, particularly for pharmacokinetic and bioequivalence studies, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of data integrity.[1][2][3][4] This guide provides an in-depth, experience-driven approach to establishing the linearity range for Desmethylsildenafil-d8 Citrate, a crucial internal standard in the quantification of N-desmethyl sildenafil, the primary active metabolite of sildenafil. We will explore the causality behind experimental choices, compare the use of a stable isotope-labeled internal standard against other methods, and provide a detailed, self-validating protocol.
The Imperative of Linearity in Bioanalytical Assays
Why this compound? The Power of a Stable Isotope-Labeled Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification in complex biological matrices.[7] this compound, as a deuterated analog of N-desmethyl sildenafil, offers several distinct advantages over structural analogs or external standard methods:
-
Co-elution and Matrix Effect Compensation: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement effects in the mass spectrometer's source, which are then normalized.[7]
-
Similar Extraction Recovery: It behaves almost identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction, correcting for analyte loss.[7]
-
Increased Precision and Accuracy: By effectively correcting for variations throughout the analytical process, a SIL-IS significantly improves the precision and accuracy of the results.[8][9]
The following table provides a comparative overview of using this compound versus an external standard method for quantification.
| Feature | This compound (Internal Standard) | External Standard Method |
| Principle | Analyte response is normalized to the IS response (analyte/IS peak area ratio). | Analyte response is directly compared to a calibration curve generated from standards in a clean matrix. |
| Matrix Effect Compensation | High | Low to None |
| Correction for Sample Prep Variability | High | None |
| Precision & Accuracy | Excellent | Prone to variability, generally lower |
| Cost | Higher initial cost for the deuterated standard. | Lower initial cost. |
| Regulatory Acceptance | Highly preferred, often required for bioequivalence studies. | Acceptable for simpler matrices or less stringent requirements. |
Experimental Protocol: Establishing the Linearity Range for this compound
This protocol outlines a comprehensive procedure for establishing the linearity of an LC-MS/MS method for the quantification of N-desmethyl sildenafil using this compound as an internal standard.
Preparation of Stock and Working Solutions
The foundation of a reliable calibration curve lies in the accurate preparation of stock solutions.
-
Analyte (N-desmethyl sildenafil) Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of N-desmethyl sildenafil and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard (this compound) Stock Solution (1 mg/mL): Similarly, prepare a stock solution of this compound.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create a series of working solutions for spiking into the biological matrix. A separate working solution for the internal standard should be prepared at a concentration that provides a consistent and robust signal in the mass spectrometer.
Preparation of the Calibration Curve
The calibration curve should consist of a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), and at least six to eight non-zero concentration levels.[1][10]
-
Spiking: Spike a known volume of the appropriate analyte working solution into a blank biological matrix (e.g., human plasma) to achieve the desired concentrations. The range should be chosen to bracket the expected concentrations in the study samples. A typical range for N-desmethyl sildenafil could be 0.5 to 500 ng/mL.[8][9]
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards (except the zero sample) and quality control (QC) samples.
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Inject the extracted samples into the LC-MS/MS system.
Data Analysis and Acceptance Criteria
The core of establishing linearity lies in the rigorous statistical evaluation of the calibration curve.
-
Regression Analysis: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. Perform a linear regression, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
Coefficient of Determination (R²): This value should ideally be ≥ 0.99.[11]
-
Back-Calculation of Standards: The concentrations of the calibration standards are back-calculated from the regression equation. At least 75% of the standards must be within ±15% of their nominal values.[1][10] The Lower Limit of Quantification (LLOQ) must be within ±20% of its nominal value.[1][10]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desmethylsildenafil-d8 Citrate
This guide provides essential safety and logistical information for the handling and disposal of Desmethylsildenafil-d8 Citrate. As a deuterated analog of a potent active pharmaceutical ingredient (API), this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical hygiene and risk mitigation.
Foundational Understanding: Hazard Identification and Risk Assessment
This compound is a stable, non-radioactive, isotope-labeled compound.[1] While comprehensive toxicological data for this specific deuterated molecule is limited, established safety protocols mandate that it be handled with the same level of caution as its well-documented parent compound, Sildenafil Citrate.[2] The primary hazards associated with Sildenafil Citrate, and by extension its deuterated analog, are well-defined.[3]
Animal studies and clinical use in humans have indicated that the parent compound may have adverse effects on the cardiovascular system.[4] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[5][6]
Table 1: Hazard Profile of the Parent Compound, Sildenafil Citrate
| Hazard Classification | Description | Supporting Sources |
|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | [7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can lead to significant injury. | [3][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation and damage to the cardiovascular system. | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the cardiovascular system through prolonged or repeated exposure. |
| Acute Oral Toxicity | May be harmful if swallowed. |[9] |
This hazard profile dictates the necessity of a multi-layered safety approach where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical.
The Hierarchy of Controls: A Prerequisite to PPE
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" to minimize chemical exposure.[10][11]
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling this compound, the most critical controls preceding PPE are:
-
Engineering Controls : All procedures that may generate dust or aerosols, particularly weighing and preparing solutions, must be performed within a certified chemical fume hood or a powder containment balance hood.[11][12]
-
Administrative Controls : Your institution must have a written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][13] This plan includes Standard Operating Procedures (SOPs), mandatory training for all personnel, and designating specific areas for handling potent compounds.[14]
Comprehensive PPE Protocol for this compound
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[15] The following provides a baseline for handling this compound in a research laboratory setting.
Hand Protection: The Primary Barrier
-
Gloves : Double-gloving with powder-free nitrile gloves is mandatory.[6] Nitrile provides good chemical resistance for this class of compound. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound or before leaving the containment area (fume hood) to prevent cross-contamination.[6] The inner glove is removed upon completion of the task.
-
Glove Change Frequency : Gloves should be changed at least every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[6]
Eye and Face Protection: Shielding from Splashes and Dust
-
Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when the compound is being handled, even inside a fume hood.[1][15]
-
Face Shield : A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as when handling bulk quantities or during certain spill cleanup procedures.[15]
Body Protection: Preventing Dermal Absorption
-
Lab Coat : A long-sleeved, fluid-resistant, disposable lab coat is recommended. It should have a solid front (no buttons that can gap) and knit cuffs to ensure a snug fit around the inner glove.[5] This coat should be dedicated to work with potent compounds and should be removed before leaving the designated work area.
-
Coveralls : For large-scale operations or extensive spill cleanup, "bunny suit" coveralls may be necessary to provide head-to-toe protection.[16]
Respiratory Protection: Guarding Against Inhalation
-
When Required : Respiratory protection is necessary when engineering controls are not sufficient to keep airborne concentrations below exposure limits, such as during a large spill or when handling powders outside of a dedicated containment hood.[12][15]
-
Type : A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[5][16] Use of a respirator requires prior medical clearance, training, and fit-testing as part of your institution's respiratory protection program.[15]
Step-by-Step Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your research.
Step 1: Receiving and Storage
-
Inspect : Upon receipt, inspect the container for any damage or leaks. Don appropriate PPE before opening the secondary shipping container.
-
Label : Ensure the primary container is clearly labeled with the chemical name and hazard warnings.[14]
-
Store : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[17] The storage location must be a designated, locked cabinet or refrigerator to restrict access.[7]
Step 2: Weighing and Solution Preparation (Inside a Fume Hood)
-
Prepare Work Area : Decontaminate the work surface within the fume hood. Lay down disposable, plastic-backed absorbent liners.
-
Don PPE : Put on all required PPE (double nitrile gloves, disposable lab coat, chemical splash goggles).
-
Handle Compound : Perform all manipulations, including weighing and transferring the solid compound, deep within the fume hood to minimize the escape of dust.
-
Clean Up : After handling, carefully wipe down the spatula and weighing vessel with a solvent-dampened cloth. Place all disposable materials (liners, wipes, outer gloves) into a designated hazardous waste bag located inside the hood.
Step 3: Spill and Emergency Response
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[4][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Small Spill (Solid) : Without creating dust, gently cover the spill with absorbent material. Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a damp cloth and decontaminate.[17]
-
Large Spill : Evacuate the area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately. Only personnel trained in hazardous spill response should perform the cleanup.[12]
Step 4: Comprehensive Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations and your institution's EHS guidelines.[18][19]
-
Waste Segregation : Use separate, clearly labeled containers for different waste streams.[1][20]
-
Solid Waste : Contaminated PPE, weigh papers, absorbent pads, and vials.
-
Liquid Waste : Unused solutions or solvent rinses.
-
Sharps : Contaminated needles or razor blades.
-
-
Labeling : All waste containers must be kept closed and labeled with a hazardous waste tag detailing the full chemical name and approximate concentrations of the contents.[18][20] Do not use abbreviations.
-
Pickup : Store waste in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal.[20] Never pour chemical waste down the drain.[1]
Integrated Safety Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for safely handling this compound.
Caption: Procedural workflow from risk assessment to disposal.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.
References
-
Title: Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance Source: Coherent Market Insights URL: [Link]
-
Title: Safety data sheet - Sildenafil Citrate Source: CPAchem Ltd. URL: [Link]
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: MSDS - N-Desmethyl Sildenafil D8 Source: KM Pharma Solution Private Limited URL: [Link]
-
Title: WHO good manufacturing practices for pharmaceutical products containing hazardous substances Source: World Health Organization (WHO) URL: [Link]
-
Title: Safety Data Sheet - Sildenafil Citrate Source: Pharma Source Direct URL: [Link]
-
Title: How to Dispose of Chemical Waste Source: University of Tennessee, Knoxville - Environmental Health and Safety URL: [Link]
-
Title: Role of Deuterated Solvents in Isotopic Labeling for Chemical Research Source: SYNMR URL: [Link]
-
Title: The Laboratory Standard Source: Vanderbilt University - Office of Clinical and Research Safety URL: [Link]
-
Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]
-
Title: SAFETY DATA SHEET - SILDENAFIL CITRATE Source: Guinama URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: General Chemical Safety Guidelines Source: UC San Diego Blink URL: [Link]
-
Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Managing Active Pharmaceutical Ingredients in your workplace Source: IOM World URL: [Link]
-
Title: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]
-
Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Tetra Tech URL: [Link]
-
Title: Personal Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Purchasing & Products Magazine URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]
-
Title: Chemical Safety: Personal Protective Equipment Requirements Source: Stanford University URL: [Link]
-
Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: The Role of Deuterated Compounds in Pharmaceutical R&D and Testing Source: Pharmaffiliates URL: [Link]
-
Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. fishersci.com [fishersci.com]
- 4. camberpharma.com [camberpharma.com]
- 5. gerpac.eu [gerpac.eu]
- 6. pppmag.com [pppmag.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. guinama.com [guinama.com]
- 9. pharmasd.com [pharmasd.com]
- 10. osha.gov [osha.gov]
- 11. nps.edu [nps.edu]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. mastercontrol.com [mastercontrol.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. pccarx.com [pccarx.com]
- 18. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 19. epa.gov [epa.gov]
- 20. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
